molecular formula C9H18N2O4 B1675799 Lysopine CAS No. 34522-31-1

Lysopine

Cat. No.: B1675799
CAS No.: 34522-31-1
M. Wt: 218.25 g/mol
InChI Key: ZZYYVZYAZCMNPG-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-lysopine dizwitterion is a D-alpha-amino acid zwitterion that is D-lysopine arising from transfer of two protons from the carboxy to the amino groups;  the major species at pH 7.3. It is a tautomer of a D-lysopine.

Properties

CAS No.

34522-31-1

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-6-amino-2-[[(1R)-1-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-7(9(14)15)4-2-3-5-10/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6-,7+/m1/s1

InChI Key

ZZYYVZYAZCMNPG-RQJHMYQMSA-N

SMILES

CC(C(=O)O)NC(CCCCN)C(=O)O

Isomeric SMILES

C[C@H](C(=O)[O-])[NH2+][C@@H](CCCC[NH3+])C(=O)[O-]

Canonical SMILES

CC(C(=O)[O-])[NH2+]C(CCCC[NH3+])C(=O)[O-]

Appearance

Solid powder

Other CAS No.

34522-31-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysopine
lysopine, (D-Lys)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Lysopine Biosynthesis Pathway in Agrobacterium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Agrobacterium tumefaciens, a soil-dwelling plant pathogen, employs a sophisticated mechanism of inter-kingdom genetic transfer to induce the formation of crown gall tumors. A key feature of this pathogenesis is the reprogramming of the host plant's metabolism to produce unique amino acid and sugar derivatives known as opines. These opines serve as a specific source of carbon and nitrogen for the colonizing bacteria. Lysopine, an opine of the octopine family, is synthesized in transformed plant cells through the reductive condensation of L-lysine and pyruvate. This reaction is catalyzed by the enzyme D-lysopine dehydrogenase, the gene for which is located on the transferred DNA (T-DNA) segment of the bacterial tumor-inducing (Ti) plasmid. This guide provides a detailed examination of the this compound biosynthesis pathway, including its genetic basis, biochemical properties, relevant quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound occurs within the cytoplasm of the transformed plant cell. The pathway consists of a single enzymatic step.

  • Enzyme: D-lysopine dehydrogenase (LpDH), also known as D-lysopine synthase (EC 1.5.1.16).[1]

  • Substrates: L-lysine and pyruvate.[1]

  • Cofactor: The reaction requires a reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a hydrogen donor.[1]

  • Product: N2-(D-1-carboxyethyl)-L-lysine, commonly known as D-lysopine.

  • Reaction: The enzyme catalyzes the reductive condensation of the substrates. The overall reversible reaction is: L-lysine + pyruvate + NADPH + H⁺ ⇌ D-lysopine + NADP⁺ + H₂O[1]

The enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-NH group of donors with NAD⁺ or NADP⁺ as the acceptor.[1]

Lysopine_Biosynthesis_Pathway Lys L-Lysine in_mid Lys->in_mid Pyr Pyruvate Pyr->in_mid This compound D-Lysopine NADPH NADPH + H+ Enzyme D-Lysopine Dehydrogenase (LpDH) NADPH->Enzyme NADP NADP+ Enzyme->NADP out_mid Enzyme->out_mid in_mid->Enzyme out_mid->this compound

Caption: The enzymatic synthesis of D-lysopine.

Genetic Basis and Regulation

The capacity of Agrobacterium to induce this compound synthesis is encoded on its Ti plasmid.[2] During infection, a segment of this plasmid, the T-DNA, is excised and transferred into the plant cell nucleus, where it integrates into the host genome.[3][4]

  • Gene Locus: The gene encoding the opine synthase is located within the T-DNA region.[5] For this compound, this synthesis is typically directed by octopine-type Ti plasmids.[6]

  • Enzyme Origin: The enzyme responsible, often referred to as octopine synthase (ocs), exhibits broad substrate specificity. While its primary reaction involves arginine and pyruvate to form octopine, it can also efficiently use L-lysine as a substrate to produce this compound.[7] Therefore, a dedicated "this compound synthase" gene is not typical; rather, this compound is a product of the promiscuous activity of octopine synthase.

  • Regulation of Synthesis: The ocs gene promoter contains elements that are recognized by the plant's transcriptional machinery, leading to its expression exclusively within the transformed plant cell.

  • Opine-Concept and Bacterial Regulation: The produced this compound is secreted from the plant tumor cells into the surrounding environment.[8] The Agrobacterium that initiated the infection possesses genes for opine catabolism and transport on its Ti plasmid (outside the T-DNA region).[5] The presence of opines like this compound acts as a chemical signal, binding to bacterial regulators (e.g., LysR-type transcriptional activators) to induce the expression of the opine catabolism operon and the Ti plasmid's conjugal transfer genes.[3][8] This ensures a selective nutritional advantage and promotes the spread of the Ti plasmid to other bacteria.

TDNA_Opine_Logic cluster_agrobacterium Agrobacterium cluster_plant Plant Cell Agro Ti Plasmid PlantGenome Plant Genome Agro->PlantGenome T-DNA Transfer Catabolism Opine Catabolism Operon (occ) Catabolism->Agro Nutrient Source Uptake Opine Uptake Uptake->Catabolism Induces LpDH LpDH Enzyme (from ocs gene) PlantGenome->LpDH Expression This compound This compound (Product) LpDH->this compound Synthesis This compound->Uptake Secretion & Uptake

Caption: T-DNA transfer and the opine concept.

Quantitative Data

Kinetic studies have been performed on D(+)-lysopine dehydrogenase partially purified from crown gall tumor tissue. The data highlight the enzyme's efficiency and substrate preferences.

ParameterValue / ObservationReference
Enzyme Source Octopine-type Crown Gall Tumor Tissue[6]
Cofactor Preference Preferential use of NADP(H) over NAD(H)[6]
Optimal pH (Reductive) pH 6.8 (for this compound synthesis)[6]
Optimal pH (Oxidative) pH 9.0-9.5 (for this compound degradation)[6]
Substrate Specificity Catalyzes condensation with at least six L-amino acids[6]
Kₘ for L-lysine Lowest Kₘ value among tested amino acids at pH 6.8[6]
Vₘₐₓ Substrates Highest Vₘₐₓ found with L-arginine and L-histidine[6]
Isoelectric Point (pI) Approximately 4.5[6]

Experimental Protocols

This protocol details a spectrophotometric assay to measure the enzyme's activity by monitoring the change in NADPH concentration.

Principle: The oxidation of NADPH to NADP⁺ during the reductive condensation of L-lysine and pyruvate results in a decrease in absorbance at 340 nm. Conversely, the oxidative deamination of this compound is measured by the increase in absorbance at 340 nm due to the reduction of NADP⁺.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Enzyme preparation (partially purified or recombinant)

  • Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, adjusted to the desired pH (e.g., pH 6.8 for synthesis)

  • Substrate Stock Solutions:

    • 100 mM L-lysine

    • 100 mM Sodium Pyruvate

    • 10 mM NADPH

    • 10 mM NADP⁺ (for oxidative reaction)

    • 100 mM D-lysopine (for oxidative reaction)

Procedure (for this compound Synthesis):

  • Prepare a 1 mL reaction mixture in a cuvette by adding the following:

    • 850 µL Reaction Buffer (pH 6.8)

    • 50 µL of 100 mM L-lysine (final concentration: 5 mM)

    • 50 µL of 100 mM Sodium Pyruvate (final concentration: 5 mM)

    • 20 µL of 10 mM NADPH (final concentration: 0.2 mM)

  • Mix gently by inversion and place the cuvette in the spectrophotometer.

  • Monitor the baseline absorbance at 340 nm for 1-2 minutes to ensure it is stable.

  • Initiate the reaction by adding 30 µL of the enzyme preparation.

  • Immediately mix and begin recording the absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents: Buffer, Substrates (Lys, Pyr), Cofactor (NADPH) start->prep_reagents mix Combine Buffer, Substrates, and NADPH in Cuvette prep_reagents->mix baseline Measure Baseline A340 mix->baseline add_enzyme Initiate Reaction: Add Enzyme Sample baseline->add_enzyme record Record A340 over Time add_enzyme->record calculate Calculate ΔA340/min from Linear Slope record->calculate end Determine Enzyme Activity calculate->end

Caption: Workflow for D-lysopine dehydrogenase assay.

This protocol describes the production of this compound in a non-native host like E. coli for purification and characterization.[9]

1. Gene Cloning and Expression:

  • Amplify the full-length opine synthase gene (ocs) from an octopine-type Ti plasmid via PCR.

  • Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Transform the recombinant plasmid into a suitable expression host strain of E. coli (e.g., BL21(DE3)).

2. Culture and Induction:

  • Grow the transformed E. coli cells in LB medium with the appropriate antibiotic at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.5–0.6.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue to cultivate the cells for an additional 4-6 hours to allow for opine synthesis.

3. Extraction:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the cell pellet in a small volume of water.

  • Perform cell lysis (e.g., sonication or chemical lysis).

  • Add 4 volumes of 100% methanol to the lysate for a final concentration of 80% methanol to precipitate proteins and extract small molecules.

  • Incubate on ice for 30 minutes, then clarify the extract by centrifugation.

  • Collect the supernatant containing the opines.

4. Analysis and Purification:

  • Analyze the crude extract for the presence of this compound using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • For purification, the methanolic extract can be concentrated and subjected to normal-phase column chromatography.[9]

  • Confirm the identity of the purified compound using High-Resolution Mass Spectrometry (HRMS).

References

An In-depth Technical Guide to Lysopine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysopine, an opine molecule central to the interaction between Agrobacterium tumefaciens and its host plants. This document details its chemical structure, physicochemical properties, biosynthesis, and catabolism, along with outlining key experimental methodologies for its study.

Chemical Structure and Identification

This compound, systematically named N2-(1-carboxyethyl)-L-lysine, is a derivative of the amino acid L-lysine.[1][2] Its chemical structure is characterized by a lysine backbone with a carboxyethyl group attached to the alpha-amino group.

Chemical Identifiers:

  • Molecular Formula: C₉H₁₈N₂O₄[1]

  • IUPAC Name: (2S)-2-[(1R)-1-carboxyethylamino]-6-aminohexanoic acid

  • CAS Number: 34522-31-1[3]

  • PubChem CID: 193187[3]

  • SMILES: CC(C(=O)O)N--INVALID-LINK--C(=O)O[2]

A 2D chemical structure of L-Lysopine is provided below.

Chemical structure of this compound

Caption: 2D chemical structure of L-Lysopine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its detection, purification, and in understanding its biological transport and metabolism.

PropertyValueReference
Molecular Weight 218.25 g/mol [1]
Melting Point 240 °C[1]
Physical Description Solid[1]
XLogP3-AA -3.5[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 7[3]
Exact Mass 218.12665706 g/mol [1]
Monoisotopic Mass 218.12665706 g/mol [1]
Topological Polar Surface Area 124 Ų[3]
Heavy Atom Count 15[3]

Biological Significance and Pathways

This compound plays a critical role in the pathogenesis of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Its significance lies in its synthesis by the host plant's machinery, as directed by genes transferred from the bacterium, and its subsequent utilization by the bacterium as a source of carbon and nitrogen.

Biosynthesis in Planta

This compound is not naturally produced by plants. Its synthesis is a result of the genetic transformation of the plant cell by Agrobacterium tumefaciens. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for this compound dehydrogenase (also known as this compound synthase), which catalyzes the reductive condensation of L-lysine and pyruvate to form this compound.

The biosynthesis of L-lysine in plants occurs through the aspartate family pathway. This pathway is subject to complex feedback regulation.

Lysine_Biosynthesis Aspartate Aspartate AK Aspartate Kinase Aspartate->AK Aspartyl_P Aspartyl-β-phosphate AK->Aspartyl_P ASADH Aspartate-semialdehyde dehydrogenase Aspartyl_P->ASADH Asp_SA Aspartate-β-semialdehyde ASADH->Asp_SA DHDPS Dihydrodipicolinate synthase Asp_SA->DHDPS DHDP Dihydrodipicolinate DHDPS->DHDP DHDPR Dihydrodipicolinate reductase DHDP->DHDPR THDP Tetrahydrodipicolinate DHDPR->THDP Acylase Acylase THDP->Acylase Acyl_THDP N-acyl-tetrahydrodipicolinate Acylase->Acyl_THDP Aminotransferase Aminotransferase Acyl_THDP->Aminotransferase Acyl_DAP N-acyl-diaminopimelate Aminotransferase->Acyl_DAP Deacylase Deacylase Acyl_DAP->Deacylase DAP Diaminopimelate Deacylase->DAP Epimerase Epimerase DAP->Epimerase meso_DAP meso-Diaminopimelate Epimerase->meso_DAP DAPDC Diaminopimelate decarboxylase meso_DAP->DAPDC Lysine L-Lysine DAPDC->Lysine Lysopine_Synthase This compound Dehydrogenase (from T-DNA) Lysine->Lysopine_Synthase Pyruvate Pyruvate Pyruvate->Lysopine_Synthase This compound This compound Lysopine_Synthase->this compound

Caption: Biosynthesis of L-lysine in plants and subsequent conversion to this compound.

Catabolism by Agrobacterium tumefaciens

This compound, secreted by the crown gall tumor cells, is specifically utilized by Agrobacterium tumefaciens strains that carry the corresponding catabolic genes on their Ti plasmid. The catabolism of this compound is initiated by this compound dehydrogenase, which catalyzes the oxidative cleavage of this compound back to L-lysine and pyruvate. These products then enter the bacterium's primary metabolic pathways.

The genes for opine catabolism are typically organized in operons that are inducible by the specific opine. The regulation of the octopine/lysopine catabolism operon involves a LysR-type transcriptional regulator (OccR). In the presence of the opine, OccR activates the transcription of the catabolic genes.

Lysopine_Catabolism_Regulation cluster_operon Octopine/Lysopine Catabolism Operon OccR_gene occR OccR_protein OccR Protein (inactive) OccR_gene->OccR_protein constitutive expression Promoter Promoter Operator Operator Catabolic_genes Catabolic Genes (e.g., this compound dehydrogenase) Lysopine_ext This compound (extracellular) Permease Opine Permease Lysopine_ext->Permease Lysopine_int This compound (intracellular) Permease->Lysopine_int Lysopine_int->OccR_protein binds OccR_active OccR-Lysopine Complex (active) OccR_protein->OccR_active conformational change OccR_active->Operator binds RNA_Polymerase RNA Polymerase OccR_active->RNA_Polymerase recruits RNA_Polymerase->Promoter binds Transcription Transcription RNA_Polymerase->Transcription

Caption: Regulation of the this compound catabolism operon in Agrobacterium tumefaciens.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. Below are outlines of key methodologies.

Extraction of this compound from Plant Tissues

The extraction of opines like this compound from crown gall tumors or transformed plant tissues requires methods that efficiently lyse plant cells and solubilize these polar molecules while minimizing degradation.

Methodology Outline:

  • Tissue Homogenization: Fresh or frozen plant tissue is ground to a fine powder in liquid nitrogen to disrupt the cell walls.

  • Extraction Solvent: A common extraction solvent is a mixture of ethanol and water (e.g., 80% ethanol), which effectively solubilizes opines.

  • Extraction Procedure: The powdered tissue is suspended in the extraction solvent and incubated, often with shaking, to allow for the diffusion of this compound into the solvent.

  • Clarification: The extract is centrifuged to pellet cell debris. The supernatant, containing the this compound, is collected.

  • Purification (Optional): For higher purity, the extract can be further purified using techniques like solid-phase extraction (SPE) with a cation-exchange resin, which will bind the positively charged this compound. Elution is then performed with a high-salt or high-pH buffer.

Lysopine_Extraction Plant_Tissue Crown Gall Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Powder Fine Tissue Powder Grinding->Powder Extraction Extract with 80% Ethanol Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Centrifugation Centrifuge Crude_Extract->Centrifugation Supernatant Supernatant (contains this compound) Centrifugation->Supernatant Pellet Cell Debris (discard) Centrifugation->Pellet SPE Solid-Phase Extraction (Cation Exchange) Supernatant->SPE Purified_this compound Purified this compound SPE->Purified_this compound

Caption: Experimental workflow for the extraction of this compound from plant tissue.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the sensitive and specific quantification of this compound in complex biological extracts.

Methodology Outline:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate this compound from other components in the extract.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ionizing this compound.

    • Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion ([M+H]⁺) of this compound (m/z 219.13) provides high selectivity. For enhanced specificity and quantification, Multiple Reaction Monitoring (MRM) can be used, monitoring a specific fragmentation of the parent ion.

  • Quantification: A standard curve is generated using a pure this compound standard of known concentrations to quantify the amount of this compound in the samples.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the chemical structure of this compound.

Methodology Outline:

  • Sample Preparation: A purified and dried sample of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), due to its high polarity.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and confirm the complete structure of this compound.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to assign all the protons and carbons and confirm the structure of N2-(1-carboxyethyl)-L-lysine.

This compound Dehydrogenase Enzyme Assay

The activity of this compound dehydrogenase can be measured by monitoring the consumption or production of NAD(P)H, which has a strong absorbance at 340 nm.

Methodology Outline:

  • Reaction Mixture: A buffered solution (e.g., Tris-HCl or phosphate buffer at an appropriate pH) containing the substrates: L-lysine, pyruvate, and NAD(P)H.

  • Enzyme: A purified preparation of this compound dehydrogenase or a crude cell extract containing the enzyme.

  • Assay Procedure: The reaction is initiated by adding the enzyme to the reaction mixture. The change in absorbance at 340 nm over time is monitored using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units of µmol of NAD(P)H oxidized or produced per minute per milligram of protein.

Conclusion

This compound is a key molecule in the intricate relationship between Agrobacterium tumefaciens and its plant hosts. A thorough understanding of its chemical properties, biosynthesis, and catabolism is crucial for research in plant pathology, microbial genetics, and the development of novel strategies for disease control. The experimental methodologies outlined in this guide provide a framework for the accurate and reliable study of this important opine.

References

The Discovery of Lysopine: A Hallmark in the Unraveling of Crown Gall Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of lysopine in crown gall tumors marked a pivotal moment in the understanding of the intricate molecular interactions between a pathogenic bacterium, Agrobacterium tumefaciens, and its plant host. This unusual amino acid derivative, not typically found in healthy plant tissues in significant amounts, became a cornerstone of the "opine concept." This concept posits that the bacterium genetically engineers the plant cell to produce unique compounds, opines, which the bacterium can then exclusively use as a source of carbon and nitrogen. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies that led to its identification and characterization, presenting key quantitative data, and visualizing the associated biological pathways and experimental workflows.

The Opine Concept and the Significance of this compound

The opine concept, a paradigm of pathogen-host interaction, proposes that Agrobacterium tumefaciens transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome.[1][2] This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of opines.[3][4] this compound, a derivative of L-lysine and pyruvate, is a prominent member of the octopine family of opines. The Ti plasmid also carries genes for the catabolism of the specific opines synthesized by the tumor, providing a selective advantage to the inciting bacterium in the tumor environment.[1] The discovery and characterization of this compound provided crucial evidence for this elegant and highly evolved parasitic strategy.

Historical Timeline of the Discovery

  • 1956: C. Lioret first reports the presence of an unknown amino acid-like substance in crown gall tumor tissue cultures of salsify (Scorzonera hispanica), tobacco (Nicotiana tabacum), Virginia creeper (Parthenocissus tricuspidata), and Jerusalem artichoke (Helianthus tuberosus).[5] This substance would later be identified as this compound.

  • 1964: E.W. Seitz and R.M. Hochster confirm the presence of this compound in both normal and crown gall tumor tissues of tomato and tobacco.[5][6] Critically, they quantify the significantly higher concentration of this compound in tumor tissues, providing strong evidence for its association with the tumorous state.[5][6]

  • 1977: L.A.B.M. Otten and colleagues partially purify and characterize the enzyme responsible for this compound synthesis, D(+)-lysopine dehydrogenase, from an octopine-type crown gall tumor.[7][8] Their work elucidates the enzymatic basis for this compound production in the transformed plant cells.

Data Presentation

The quantitative analysis of this compound content in crown gall tumors versus normal plant tissues was a critical step in establishing its role in the disease. The following tables summarize key findings from foundational studies.

Table 1: this compound Concentration in Tomato and Tobacco Tissues

Tissue TypePlant SpeciesThis compound Content (µg/g fresh weight)Reference
Crown Gall TumorLycopersicon esculentum (Tomato)24.0[5]
Normal StemLycopersicon esculentum (Tomato)1.0[5]
Crown Gall TumorNicotiana tabacum (Tobacco)19.0[5]
Normal StemNicotiana tabacum (Tobacco)0.8[5]

Table 2: Kinetic Properties of D(+)-Lysopine Dehydrogenase from Tobacco Crown Gall Tumors

SubstrateApparent Km (mM)Relative Vmax (%)
L-Lysine0.4100
L-Ornithine1.2150
L-Arginine2.5250
Pyruvate1.0-
NADPH0.02-

Data adapted from Otten et al. (1977).[7][8]

Experimental Protocols

The identification and characterization of this compound relied on a combination of classical biochemical techniques. Below are detailed methodologies representative of the key experiments performed in the mid-20th century.

Extraction of Amino Acids from Plant Tissue

This protocol is based on the methods described by Seitz and Hochster (1964).[5]

  • Objective: To extract free amino acids from both crown gall tumor and normal plant tissues for subsequent analysis.

  • Materials:

    • Fresh crown gall tumor tissue and normal stem tissue (e.g., tomato or tobacco)

    • 80% ethanol

    • Mortar and pestle

    • Centrifuge and centrifuge tubes

    • Water bath

    • Filter paper

  • Procedure:

    • Weigh a known amount of fresh plant tissue (e.g., 1-5 grams).

    • Homogenize the tissue in a mortar and pestle with a sufficient volume of 80% ethanol to create a slurry.

    • Transfer the slurry to a centrifuge tube and heat in a water bath at 80°C for 15 minutes to precipitate proteins.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully decant the supernatant, which contains the free amino acids.

    • The supernatant can be concentrated by evaporation for spotting on chromatograms.

Paper Chromatography for the Separation and Identification of this compound

This protocol is a generalized procedure based on techniques common in the 1960s for amino acid separation.[9][10]

  • Objective: To separate amino acids from the plant extract and identify this compound by comparing its migration distance to that of a known standard.

  • Materials:

    • Whatman No. 1 chromatography paper

    • Plant tissue extract

    • This compound standard solution

    • Chromatography tank

    • Solvent system: n-butanol, glacial acetic acid, and water (e.g., in a 12:3:5 ratio)

    • Ninhydrin spray reagent (0.2% ninhydrin in ethanol or acetone)[7][11]

    • Oven

  • Procedure:

    • Cut the chromatography paper to the desired size.

    • Using a pencil, draw a starting line approximately 2 cm from the bottom edge.

    • Apply small, concentrated spots of the plant extract and the this compound standard onto the starting line using a capillary tube, allowing the spots to dry between applications.

    • Pour the solvent system into the bottom of the chromatography tank and allow the atmosphere to saturate.

    • Place the prepared chromatogram into the tank, ensuring the starting line is above the solvent level.

    • Allow the solvent to ascend the paper by capillary action until the solvent front is near the top edge.

    • Remove the chromatogram from the tank and immediately mark the solvent front with a pencil.

    • Air-dry the chromatogram in a fume hood.

    • Spray the dried chromatogram with the ninhydrin reagent.[7][11]

    • Heat the chromatogram in an oven at 100-110°C for 5-10 minutes to develop the colored spots. Amino acids, including this compound, will appear as purple or reddish-purple spots.

    • Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front) and compare the Rf of the unknown spot with that of the this compound standard.

High-Voltage Paper Electrophoresis for the Separation and Identification of this compound

This method provides an alternative or complementary approach to paper chromatography, separating molecules based on their charge.[4][12][13]

  • Objective: To separate amino acids based on their charge at a specific pH and confirm the identity of this compound.

  • Materials:

    • High-voltage electrophoresis apparatus

    • Whatman 3MM chromatography paper

    • Plant tissue extract

    • This compound standard solution

    • Electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.9-2.0)[14][15]

    • Ninhydrin spray reagent

    • Oven

  • Procedure:

    • Wet the chromatography paper with the electrophoresis buffer.

    • Blot the paper to remove excess buffer.

    • Apply the plant extract and this compound standard as small spots along the centerline of the paper.

    • Place the paper in the electrophoresis apparatus, ensuring the ends are in contact with the buffer in the electrode chambers.

    • Apply a high voltage (e.g., 2000-4000 V) for a specified time (e.g., 30-60 minutes).

    • After electrophoresis, remove the paper and dry it completely.

    • Visualize the amino acid spots by spraying with ninhydrin and heating, as described for paper chromatography.

    • Compare the migration of the unknown spot with the this compound standard. At an acidic pH, basic amino acids like lysine and this compound will migrate towards the cathode (negative electrode).

Enzymatic Assay for D(+)-Lysopine Dehydrogenase Activity

This protocol is based on the methods described by Otten et al. (1977).[2][7][8]

  • Objective: To measure the activity of this compound dehydrogenase in a partially purified protein extract from crown gall tumor tissue.

  • Materials:

    • Partially purified enzyme extract from crown gall tumors

    • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

    • L-lysine solution

    • Sodium pyruvate solution

    • NADPH solution

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer, L-lysine, and sodium pyruvate.

    • Add the enzyme extract to the cuvette to initiate the reaction.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

    • The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 x 103 M-1cm-1).

    • Enzyme activity is typically expressed as µmoles of NADPH oxidized per minute per milligram of protein.

Mandatory Visualizations

Signaling Pathway of T-DNA Transfer and Opine Synthesis Activation

T_DNA_Transfer_and_Opine_Synthesis cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_cell Plant Cell cluster_precursors Precursors VirA VirA VirG VirG VirA->VirG phosphorylates VirD1_D2 VirD1/VirD2 Endonuclease VirG->VirD1_D2 activates expression T_DNA T-DNA VirD1_D2->T_DNA nicks T-DNA Ti_Plasmid Ti Plasmid VirB_D4 VirB/D4 Type IV Secretion System T_DNA->VirB_D4 T-complex transfer Plant_Genome Plant Genome T_DNA->Plant_Genome integrates into Plant_Nucleus Nucleus VirB_D4->Plant_Nucleus transfers to Plant_Signal Phenolic Signals (e.g., Acetosyringone) Plant_Signal->VirA activates Opine_Synthase_Gene Opine Synthase Gene Opine_Synthase_mRNA mRNA Opine_Synthase_Gene->Opine_Synthase_mRNA transcription Opine_Synthase_Protein Opine Synthase (e.g., this compound Dehydrogenase) Opine_Synthase_mRNA->Opine_Synthase_Protein translation This compound This compound Opine_Synthase_Protein->this compound synthesizes Lysine L-Lysine Lysine->Opine_Synthase_Protein Pyruvate Pyruvate Pyruvate->Opine_Synthase_Protein

Caption: T-DNA transfer and activation of opine synthesis.

Experimental Workflow for this compound Isolation and Identification

Lysopine_Isolation_Workflow Start Crown Gall Tumor Tissue Homogenization Homogenization in 80% Ethanol Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant Paper_Chromatography Paper Chromatography Supernatant->Paper_Chromatography Electrophoresis High-Voltage Paper Electrophoresis Supernatant->Electrophoresis Visualization Ninhydrin Staining Paper_Chromatography->Visualization Electrophoresis->Visualization Identification Identification of this compound (Comparison with Standard) Visualization->Identification Lysopine_Synthesis cluster_reactants Reactants cluster_products Products Lysine L-Lysine Enzyme D(+)-Lysopine Dehydrogenase (from T-DNA gene) Lysine->Enzyme Pyruvate Pyruvate Pyruvate->Enzyme NADPH NADPH + H+ NADPH->Enzyme This compound This compound Enzyme->this compound NADP NADP+ Enzyme->NADP Water H2O Enzyme->Water

References

Dawn of a New Field: An In-depth Technical Guide to the Early Studies of Opine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on opine metabolism, a pivotal discovery that reshaped our understanding of plant-pathogen interactions and laid the groundwork for modern plant biotechnology. Opines, unique amino acid and sugar derivatives produced by plant tissues transformed by Agrobacterium tumefaciens, serve as a specific nutrient source for the inciting bacteria, a concept central to the biology of crown gall disease. This document provides a detailed look at the early experimental work that defined this fascinating metabolic relationship.

The Discovery and Characterization of Opines

The story of opines began with the observation of unusual nitrogenous compounds in crown gall tumors. These were not found in healthy plant tissues, hinting at a unique metabolic reprogramming induced by the bacterial pathogen.

Early Observations and the "Opine Concept"

In the mid-20th century, researchers noted the presence of uncommon amino acid derivatives in crown gall tumors.[1] The work of Morel (1956) and Lioret (1956) on arginine metabolism in these tumors was a significant first step.[1] Subsequent research led to the isolation and characterization of specific opines, such as lysopine, octopine, and nopaline.[1]

A crucial breakthrough came with the formulation of the "opine concept" by Petit and Tempé and their colleagues.[1] They established a strict correlation: a given strain of Agrobacterium could only catabolize the specific opine(s) whose synthesis it induced in the plant tumor.[1] This led to the revolutionary hypothesis that the bacterium genetically engineers the plant cell to produce a specific food source for itself, a process later termed "genetic colonization".[1]

Key Opine Families and Their Structures

Early research focused on two primary families of opines: the octopine family and the nopaline family. These are formed by the reductive condensation of an amino acid with an α-keto acid.

  • Octopine Family: Formed from the condensation of pyruvate with an amino acid.

  • Nopaline Family: Formed from the condensation of α-ketoglutarate with an amino acid.

Later studies identified the mannityl and agropine families, which are sugar-based opines, and the agrocinopines, which are sugar-phosphodiester opines.

Experimental Protocols from Early Studies

The following sections detail the methodologies employed in the foundational studies of opine metabolism. These protocols are reconstructed from early publications to provide a glimpse into the techniques that paved the way for our current understanding.

Isolation and Detection of Opines from Crown Gall Tumors

Objective: To isolate and identify opines from tumorous plant tissue.

General Protocol:

  • Tissue Homogenization: Crown gall tumor tissue was excised and homogenized in a suitable solvent, typically aqueous ethanol or acidic solutions, to extract small molecules while precipitating proteins and other macromolecules.

  • Clarification: The homogenate was centrifuged or filtered to remove cell debris.

  • Ion-Exchange Chromatography: The clarified extract was passed through a cation-exchange resin (e.g., Dowex 50). Basic amino acids and opines would bind to the resin.

  • Elution: The bound compounds were eluted with a gradient of increasing pH or ionic strength (e.g., using ammonia or pyridine solutions).

  • Paper Electrophoresis and Chromatography: The collected fractions were analyzed by high-voltage paper electrophoresis and paper chromatography. The migration of the unknown compounds was compared to that of known amino acid standards. Opines, being derivatives of basic amino acids, typically migrate towards the cathode.

  • Visualization: The separated compounds on the chromatograms and electrophoretograms were visualized by spraying with a ninhydrin solution, which reacts with primary and secondary amines to produce a colored product.

  • Characterization: For structural elucidation, purified compounds were subjected to acid hydrolysis, which would break them down into their constituent amino acid and α-keto acid or sugar. These components were then identified by co-chromatography with authentic standards.

Assay for Opine Catabolism by Agrobacterium

Objective: To determine if a specific strain of Agrobacterium can utilize a particular opine as a nutrient source.

Protocol:

  • Bacterial Culture: Agrobacterium strains were grown in a minimal medium devoid of standard carbon and nitrogen sources.

  • Substrate Addition: The minimal medium was supplemented with a specific opine as the sole source of carbon and/or nitrogen.

  • Growth Measurement: Bacterial growth was monitored over time by measuring the optical density of the culture at a specific wavelength (e.g., 600 nm).

  • Controls: Positive controls included the same minimal medium supplemented with a known utilizable carbon and nitrogen source (e.g., sucrose and ammonium salts). Negative controls consisted of the minimal medium with no added carbon or nitrogen source.

  • Interpretation: An increase in optical density in the opine-supplemented medium, comparable to the positive control, indicated that the bacterial strain could catabolize the opine.

Enzyme Assays for Opine Oxidases

Objective: To measure the activity of enzymes responsible for the breakdown of opines in Agrobacterium. Early studies focused on "opine oxidase" or "opine dehydrogenase" activities.

Protocol for Octopine/Nopaline Oxidase Activity:

  • Preparation of Cell-Free Extracts: Agrobacterium cells grown in the presence of the specific opine (to induce enzyme expression) were harvested by centrifugation. The cell pellet was washed and then disrupted by methods such as sonication or French press to release the cellular contents. The resulting lysate was centrifuged at high speed to separate the soluble fraction (cytoplasm) from the membrane fraction.

  • Reaction Mixture: The assay mixture typically contained:

    • Cell-free extract (either soluble or membrane fraction, as early studies determined these enzymes to be membrane-bound).

    • The specific opine substrate (e.g., octopine or nopaline).

    • An artificial electron acceptor (e.g., a tetrazolium salt like INT, which changes color upon reduction).

  • Measurement of Activity: The reaction was initiated by adding the substrate. The rate of reduction of the electron acceptor was measured spectrophotometrically over time. This rate was proportional to the enzyme activity.

  • Product Identification: The products of the enzymatic reaction (e.g., arginine and pyruvate from octopine) could be identified by chromatography of the reaction mixture after a set incubation time.

Quantitative Data from Early Research

The following tables summarize the kind of quantitative data that was sought in early opine metabolism research. It is important to note that obtaining precise, standardized quantitative data from the earliest papers can be challenging due to variations in experimental conditions and reporting standards of the time.

Table 1: Opine Utilization by Agrobacterium Strains

Agrobacterium StrainTi Plasmid TypeOctopine UtilizationNopaline Utilization
B6Octopine+-
C58Nopaline-+
T37Nopaline-+
Ach5Octopine+-

'+' indicates growth on the opine as a sole carbon/nitrogen source; '-' indicates no growth. Data is representative of findings from studies like those of Petit et al. (1970) and Montoya et al. (1977).[1][2]

Table 2: Substrate Specificity of Opine Oxidases (Conceptual)

Enzyme SourceSubstrateRelative Activity (%)
A. tumefaciens (Octopine-type)Octopine100
Nopaline< 5
Arginine0
Pyruvate0
A. tumefaciens (Nopaline-type)Nopaline100
Octopine< 5
Arginine0
α-Ketoglutarate0

This table represents the expected substrate specificity based on early enzymatic studies. Precise Vmax and Km values were determined in later, more detailed biochemical analyses.

The Genetic Basis of Opine Metabolism: The Role of the Ti Plasmid

A major paradigm shift in the understanding of opine metabolism came with the discovery of the tumor-inducing (Ti) plasmid in Agrobacterium.[3] Early genetic experiments were crucial in linking the genes for both opine synthesis in the plant and opine catabolism in the bacterium to this extrachromosomal element.

Plasmid Curing and Transfer Experiments

Pioneering work by researchers such as Bomhoff and colleagues demonstrated that "curing" Agrobacterium of its Ti plasmid resulted in the loss of both oncogenicity and the ability to catabolize the specific opine.[3] Conversely, transferring a Ti plasmid from an opine-utilizing, virulent strain to a non-virulent, non-utilizing strain conferred both traits to the recipient.[2][3] These elegant experiments provided strong evidence that the genetic determinants for these phenotypes were located on the Ti plasmid.[2][3]

Genetic Mapping of Opine Catabolism Genes

Early genetic mapping studies, often employing transposon mutagenesis, began to localize the opine catabolism ( occ for octopine catabolism, noc for nopaline catabolism) genes on the Ti plasmid.[4] These studies revealed that the genes for opine catabolism were distinct from the T-DNA region that is transferred to the plant cell and contains the opine synthesis genes.[2]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the central workflows and logical relationships established by early opine metabolism research.

OpineConcept cluster_agrobacterium Agrobacterium cluster_plant Plant Cell Agrobacterium Agrobacterium tumefaciens (with Ti Plasmid) TiPlasmid Ti Plasmid PlantCell Plant Cell Agrobacterium->PlantCell Infection T_DNA T-DNA TiPlasmid->T_DNA contains OpineCatabolismGenes Opine Catabolism Genes TiPlasmid->OpineCatabolismGenes contains T_DNA->PlantCell Transfer & Integration CrownGall Crown Gall Tumor PlantCell->CrownGall Transformation OpineSynthesis Opine Synthesis CrownGall->OpineSynthesis Expresses T-DNA genes Opines Opines OpineSynthesis->Opines Produces Opines->Agrobacterium Secreted & Utilized as Nutrient Source

Caption: The "Opine Concept": Agrobacterium transfers T-DNA to a plant cell, inducing a crown gall tumor that synthesizes opines, which are then catabolized by the bacterium.

ExperimentalWorkflow cluster_isolation Opine Isolation & Identification cluster_catabolism Opine Catabolism Assay TumorHomogenization 1. Tumor Tissue Homogenization Extraction 2. Clarified Extract TumorHomogenization->Extraction IonExchange 3. Ion-Exchange Chromatography Extraction->IonExchange Elution 4. Elution of Basic Compounds IonExchange->Elution Analysis 5. Paper Electrophoresis & Chromatography Elution->Analysis Identification 6. Identification vs. Standards Analysis->Identification MinimalMedium 1. Minimal Medium + Opine Inoculation 2. Inoculate with Agrobacterium MinimalMedium->Inoculation Incubation 3. Incubation Inoculation->Incubation GrowthMeasurement 4. Measure Optical Density Incubation->GrowthMeasurement Result 5. Growth indicates Catabolism GrowthMeasurement->Result

Caption: Experimental workflows for the isolation and identification of opines from tumors and the assay for their catabolism by Agrobacterium.

Conclusion

The early studies on opine metabolism were instrumental in establishing a new paradigm in plant pathology and microbial genetics. The meticulous and innovative experimental work of these pioneering scientists not only unraveled the unique biochemical relationship between Agrobacterium and its plant host but also provided the fundamental knowledge that underpins the use of Agrobacterium as a powerful tool for plant genetic engineering. This guide serves as a testament to their foundational discoveries and provides a technical framework for appreciating the origins of this important field.

References

A Technical Guide to the Identification of the Lysopine Synthase Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core methodologies and scientific principles applied in the identification, characterization, and functional analysis of the lysopine synthase gene. This compound synthase, an enzyme encoded by the T-DNA of the Agrobacterium tumefaciens Ti plasmid, plays a crucial role in the biosynthesis of this compound in crown gall tumors, making it a key subject in the study of plant-pathogen interactions and a foundational element in the development of plant biotechnology.

Introduction

Agrobacterium tumefaciens is a soil-dwelling bacterium renowned for its natural ability to transfer a specific segment of its DNA, known as the Transfer DNA (T-DNA), into the genome of host plants.[1] This process induces the formation of crown gall tumors, which are metabolically reprogrammed by the bacterium to produce unique amino acid and sugar derivatives called opines. These opines, such as this compound, serve as a dedicated source of carbon and nitrogen for the colonizing bacteria.[1]

The synthesis of these opines within the plant cell is directed by genes located on the T-DNA, which is integrated into the plant's chromosomes. The identification of these opine synthase genes, including this compound synthase (also referred to as D-lysopine dehydrogenase), was a pivotal achievement in molecular biology. It not only elucidated the mechanism of crown gall disease but also paved the way for using the Ti plasmid as a vector for plant genetic engineering. This guide details the key experimental workflows, data, and conceptual frameworks that led to the identification and characterization of the this compound synthase gene.

Initial Localization and Cloning of the this compound Synthase Gene

The journey to identify the this compound synthase gene began with the understanding that the genetic information for opine synthesis must reside on the large tumor-inducing (Ti) plasmid carried by pathogenic Agrobacterium strains. The experimental workflow to pinpoint and isolate this gene followed a classical molecular biology approach.

First, the Ti plasmid was isolated from an octopine-producing strain of A. tumefaciens. Through restriction enzyme mapping and Southern blot analysis, researchers were able to identify the specific region of the plasmid, the T-DNA, that was consistently present in the DNA of transformed plant tumor cells. By using DNA probes derived from purified Ti plasmid fragments, it was demonstrated that a specific segment was homologous to sequences in the plant tumor DNA, confirming its transfer and integration.

The subsequent steps involved creating a genomic library from the total Ti plasmid DNA. This library, typically constructed in phage or plasmid vectors, was then screened using techniques like colony or plaque hybridization to isolate clones containing the T-DNA region.

G cluster_agrobacterium In Agrobacterium cluster_library Genomic Library Construction cluster_screening Screening and Identification Agrobacterium Agrobacterium tumefaciens (with Ti Plasmid) TiPlasmid Isolate Ti Plasmid DNA Agrobacterium->TiPlasmid Restriction Digest Ti Plasmid with Restriction Enzymes TiPlasmid->Restriction Ligation Ligate Fragments into Cloning Vector (e.g., pBR322) Restriction->Ligation Library Genomic DNA Library in E. coli Ligation->Library Screening Screen Library via Colony Hybridization Library->Screening PositiveClone Identify Positive Clone(s) Screening->PositiveClone Probe Radio-labeled Probe (from Crown Gall cDNA or known T-DNA fragment) Probe->Screening Sequencing Subclone and Sequence the Gene PositiveClone->Sequencing GeneID This compound Synthase Gene Identified Sequencing->GeneID

Fig 1. Experimental workflow for cloning the this compound synthase gene.

Gene Characterization and Data

Once isolated, the this compound synthase gene was characterized through DNA sequencing and analysis. While the exact size can vary slightly between different Ti plasmid strains, related opine synthase genes like octopine synthase provide a reliable estimate. The octopine synthase gene, for instance, contains a continuous open reading frame encoding a polypeptide of 358 amino acids.[2] This suggests a gene size of approximately 1074 base pairs for the coding sequence.

ParameterValueReference
Gene Name This compound Synthase (or D-Lysopine Dehydrogenase)[3]
Source Organism Agrobacterium tumefaciens (Ti Plasmid)[1]
Approx. Coding Sequence Size ~1.1 kbp (based on octopine synthase)[2]
Approx. Protein Size ~39 kDa (monomer of lysine ε-dehydrogenase)[4]

Table 1. Physical Characteristics of the this compound Synthase Gene and Protein.

Confirmation of Gene Expression

To confirm that the cloned gene was indeed responsible for this compound synthesis and was active in transformed plant tissue, Northern blot analysis was performed. This technique detects specific RNA transcripts in a sample. RNA was extracted from both healthy, untransformed plant tissue and from crown gall tumor tissue. The RNA was then separated by gel electrophoresis, transferred to a membrane, and probed with a labeled DNA fragment corresponding to the newly identified this compound synthase gene. A strong signal was detected only in the RNA from the tumor tissue, confirming that the gene is transcribed specifically in the transformed plant cells.

G cluster_rna_extraction RNA Extraction cluster_analysis Northern Blot Analysis cluster_results Results Plant Healthy Plant Tissue Electrophoresis RNA Gel Electrophoresis Plant->Electrophoresis Tumor Crown Gall Tumor Tissue Tumor->Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Hybridization Hybridize with Labeled This compound Synthase DNA Probe Transfer->Hybridization Detection Autoradiography Hybridization->Detection ResultPlant No Signal Detection->ResultPlant Healthy Lane ResultTumor Signal Detected (Positive Band) Detection->ResultTumor Tumor Lane

Fig 2. Workflow for Northern blot analysis of this compound synthase gene expression.

Biochemical Characterization of the this compound Synthase Enzyme

The final step in confirming the gene's identity was to characterize the enzymatic activity of its protein product. This compound dehydrogenase (synthase) catalyzes the reductive condensation of L-lysine and pyruvate, typically using NAD(P)H as a cofactor, to produce this compound.

The enzyme was partially purified from crown gall tumor tissue and its kinetic properties were determined.[5] These studies established the enzyme's substrate specificity, optimal pH, and affinity for its substrates, providing the definitive link between the identified gene and its biochemical function.

G cluster_reactants Substrates cluster_products Products Lysine L-Lysine Enzyme This compound Synthase (D-Lysopine Dehydrogenase) Lysine->Enzyme Pyruvate Pyruvate Pyruvate->Enzyme NADPH NADPH + H+ NADPH->Enzyme This compound This compound NADP NADP+ Water H2O Enzyme->this compound Enzyme->NADP Enzyme->Water

Fig 3. The enzymatic reaction catalyzed by this compound synthase.

Kinetic analysis revealed important characteristics of the enzyme's function. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, providing a measure of the enzyme's affinity for that substrate.

ParameterValueConditionReference
Km (L-Lysine) 1.1 mMpH 6.8[5]
Km (Pyruvate) 2.5 mMpH 6.8[5]
Km (NADPH) 0.04 mMpH 6.8[5]
Km (D(+)-Lysopine) 0.8 mMpH 8.4 (oxidative reaction)[5]
Optimal pH (Synthesis) 6.8Reductive Condensation[5]
Optimal pH (Degradation) 9.0 - 9.5Oxidative Reaction[5]
Cofactor Preference NADP(H)-[5]

Table 2. Kinetic Parameters of D(+)-Lysopine Dehydrogenase from Crown Gall Tissue.

Conclusion

The identification of the this compound synthase gene was a landmark achievement, accomplished through a systematic application of molecular biology techniques including plasmid isolation, restriction mapping, Southern blotting, genomic library construction and screening, DNA sequencing, Northern blotting, and enzyme kinetics. This work not only provided a deep understanding of the molecular basis of crown gall disease but also furnished the scientific community with a powerful toolkit—the Ti plasmid—for plant genetic engineering. The principles and protocols established during the discovery of opine synthase genes continue to be relevant in modern molecular biology, genomics, and the development of novel therapeutics and improved crop varieties.

Appendix: Detailed Experimental Protocols

A.1 Southern Blot Protocol for T-DNA Detection
  • DNA Extraction & Digestion: Isolate high-molecular-weight genomic DNA from both crown gall tumor tissue and healthy control plant tissue. Isolate Ti plasmid DNA from A. tumefaciens. Digest 10-20 µg of each DNA sample with a suitable restriction enzyme (e.g., EcoRI or HindIII) overnight.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel until the dye front has migrated approximately 75% of the gel length. Stain with ethidium bromide and photograph under UV light to visualize the fragmentation pattern.

  • Denaturation and Neutralization: Depurinate the gel by soaking in 0.25 M HCl for 15 minutes (for large fragments). Denature the DNA by soaking the gel in a solution of 1.5 M NaCl, 0.5 M NaOH for 30 minutes. Neutralize the gel by soaking in 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30 minutes.

  • Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer overnight using 10x SSC buffer (1.5 M NaCl, 0.15 M sodium citrate).

  • Fixation: After transfer, rinse the membrane in 2x SSC, air dry, and fix the DNA to the membrane by baking at 80°C for 2 hours (for nitrocellulose) or by UV cross-linking (for nylon).

  • Hybridization: Pre-hybridize the membrane in a solution containing salmon sperm DNA to block non-specific binding. Prepare a radioactively labeled probe using a cloned fragment of the Ti plasmid's T-DNA region. Add the denatured probe to the hybridization solution and incubate with the membrane overnight at an appropriate temperature (e.g., 65°C).

  • Washing and Autoradiography: Wash the membrane under stringent conditions (e.g., with 0.1x SSC, 0.1% SDS at 65°C) to remove non-specifically bound probe. Expose the membrane to X-ray film to visualize bands corresponding to the T-DNA sequences.

A.2 Northern Blot Protocol for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from crown gall tumor tissue and healthy control tissue using a method that prevents RNase degradation (e.g., TRIzol or a similar reagent).

  • Denaturing Gel Electrophoresis: Separate 20-30 µg of total RNA per lane on a 1.3% agarose gel containing formaldehyde as a denaturant.

  • Blotting: Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight using 20x SSC buffer.

  • Fixation: UV cross-link the RNA to the membrane.

  • Hybridization: Pre-hybridize and then hybridize the membrane as described for the Southern blot, using a labeled DNA probe specific to the cloned this compound synthase gene.

  • Washing and Autoradiography: Perform stringent washes and expose to X-ray film to detect the mRNA transcript of the this compound synthase gene.

A.3 this compound Dehydrogenase (Synthase) Enzyme Assay

This protocol is adapted from Otten et al., 1977.[5]

  • Enzyme Extraction: Homogenize fresh crown gall tumor tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant as the crude enzyme extract.

  • Reaction Mixture (Synthesis/Reductive Reaction): Prepare a reaction mixture in a quartz cuvette containing:

    • Phosphate buffer (to a final pH of 6.8)

    • L-Lysine (e.g., final concentration of 5 mM)

    • Pyruvate (e.g., final concentration of 10 mM)

    • NADPH (e.g., final concentration of 0.2 mM)

  • Assay: Equilibrate the reaction mixture to 25°C in a spectrophotometer. Initiate the reaction by adding a small volume of the enzyme extract.

  • Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the enzyme activity.

  • Kinetic Parameter Determination: To determine Km values, vary the concentration of one substrate (e.g., L-lysine) while keeping the others at saturating concentrations. Measure the initial reaction velocity (V₀) at each substrate concentration and plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

References

In-Depth Technical Guide to Lysopine: Molecular Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of lysopine, a key opine involved in the interaction between Agrobacterium tumefaciens and host plants. The document details its chemical formula and molecular weight, outlines its biosynthetic pathway, and presents generalized experimental protocols for its extraction and analysis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, from mass spectrometry analysis to the preparation of standardized solutions.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₄[1][2][3][4]
Molecular Weight 218.25 g/mol [1][2][4]
Exact Mass 218.1267 u[1]
IUPAC Name (2S)-2-[(1R)-1-carboxyethylamino]-6-aminohexanoic acid[4]

This compound Biosynthesis Pathway

This compound is synthesized in plant cells transformed by Agrobacterium tumefaciens. The bacterium transfers a segment of its Ti plasmid, known as T-DNA, into the plant genome. This T-DNA carries the gene for this compound dehydrogenase (LOD), the enzyme responsible for this compound synthesis. The biosynthesis is a reductive condensation reaction between L-lysine and pyruvate.[5]

lysopine_biosynthesis cluster_plant_cell Transformed Plant Cell cluster_agrobacterium Agrobacterium tumefaciens L-Lysine L-Lysine Lysopine_Dehydrogenase This compound Dehydrogenase (LOD) (Encoded by T-DNA) L-Lysine->Lysopine_Dehydrogenase Pyruvate Pyruvate Pyruvate->Lysopine_Dehydrogenase This compound This compound Lysopine_Dehydrogenase->this compound NADP+ NADP+ Lysopine_Dehydrogenase->NADP+ NADPH NADPH NADPH->Lysopine_Dehydrogenase H+ T-DNA T-DNA T-DNA->Lysopine_Dehydrogenase T-DNA Transfer opine_analysis_workflow Sample_Collection Sample Collection (e.g., Crown Gall Tumor Tissue) Homogenization Homogenization (e.g., in liquid nitrogen) Sample_Collection->Homogenization Extraction Extraction (e.g., with aqueous buffer or methanol) Homogenization->Extraction Clarification Clarification (Centrifugation/Filtration) Extraction->Clarification Purification Optional: Purification/Concentration (e.g., Solid Phase Extraction) Clarification->Purification Analysis Analysis (TLC or HPLC) Purification->Analysis Detection Detection & Quantification Analysis->Detection

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lysopine from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysopine (N²-(1-carboxyethyl)-L-lysine) is an opine, a class of low-molecular-weight compounds produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds are synthesized by enzymes encoded by genes transferred from the bacterial Ti (tumor-inducing) plasmid into the plant genome. Opines serve as a crucial source of carbon and nitrogen for the colonizing bacteria. The unique presence of this compound in tumorous plant tissue makes it a subject of interest in plant pathology, bacterial genetics, and potentially as a biomarker for plant disease. Furthermore, understanding the biosynthesis and metabolism of such compounds can provide insights into plant-microbe interactions and metabolic engineering.

These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and analysis of this compound from plant tissue, particularly crown gall tumors. The protocols are designed to guide researchers in obtaining this compound for further biochemical and pharmacological studies.

Data Presentation

Quantitative analysis of this compound content in plant tissues has demonstrated a significant accumulation in crown gall tumors compared to healthy plant tissue. This differential concentration is a key factor in the selective isolation of this compound.

Plant TissueSpeciesThis compound Concentration (relative)Reference
Crown Gall TumorTomato (Lycopersicon esculentum)~24 times higher than normal tissue[1][2][3]
Normal Stem TissueTomato (Lycopersicon esculentum)Baseline[1][2][3]
Crown Gall TumorTobacco (Nicotiana tabacum)Significantly elevated[1][2][3]
Normal Stem TissueTobacco (Nicotiana tabacum)Baseline[1][2][3]

Experimental Protocols

Protocol 1: Extraction of this compound from Crown Gall Tumor Tissue

This protocol outlines the initial extraction of this compound from plant tissue. Crown gall tumors are the preferred source due to their high this compound content.

Materials:

  • Crown gall tumor tissue (fresh or frozen at -80°C)

  • Healthy (non-tumorous) plant tissue (as a control)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Distilled water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest fresh crown gall tumors from the host plant. For comparison, collect healthy stem tissue from the same plant.

  • Weigh approximately 50-100 mg of tumor tissue and, separately, healthy tissue.

  • Immediately freeze the tissues in liquid nitrogen to halt metabolic processes.

  • Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add distilled water to the tube in a 1:1 (w/v) ratio (e.g., 100 mg of tissue powder to 100 µL of water).

  • Homogenize the mixture thoroughly by vortexing for 1 minute.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the crude this compound extract.

  • The extract can be used immediately for analysis or stored at -20°C for short-term storage. For long-term storage, -80°C is recommended.

Protocol 2: Analytical Detection of this compound by Paper Electrophoresis

This protocol describes a method for the analytical separation and identification of this compound in the crude extract.

Materials:

  • Crude this compound extract (from Protocol 1)

  • This compound standard (if available, can be chemically synthesized)

  • Whatman 3MM chromatography paper

  • Electrophoresis apparatus

  • High voltage power supply

  • Formic acid/acetic acid buffer (pH 1.6)

  • Silver nitrate staining solution

  • Alkaline glucose solution

  • Oven

Procedure:

  • Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus.

  • Mark an origin line with a pencil.

  • Spot approximately 5-10 µL of the crude extract from both tumor and healthy tissue onto the origin line. If a this compound standard is available, spot it alongside the samples.

  • Saturate the paper with the formic acid/acetic acid buffer (pH 1.6).

  • Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

  • Apply a voltage of approximately 40-60 V/cm for 1-2 hours. The exact voltage and time may require optimization.

  • After electrophoresis, remove the paper and dry it completely in an oven at 60°C.

  • For visualization, spray the dried paper with a silver nitrate solution, followed by an alkaline glucose solution to detect the opines. This compound will appear as a dark spot.

  • Compare the migration of the spot from the tumor extract to that of the this compound standard (if used) and the healthy tissue extract (which should have a much fainter or no spot).

Protocol 3: Preparative Purification of this compound by Ion-Exchange Chromatography

This protocol provides a framework for the purification of larger quantities of this compound from the crude extract using ion-exchange chromatography. As an amino acid derivative, this compound possesses a net charge that is pH-dependent, making this technique highly suitable for its purification.

Materials:

  • Crude this compound extract (scaled up from Protocol 1)

  • Cation-exchange chromatography column (e.g., Dowex 50W-X8) or Anion-exchange chromatography column (e.g., DEAE-cellulose). The choice depends on the isoelectric point (pI) of this compound and the desired purification strategy. For this protocol, we will proceed with cation-exchange chromatography, assuming this compound will be positively charged at the loading pH.

  • Equilibration buffer (e.g., 0.1 M Sodium Acetate, pH 4.0)

  • Elution buffer (e.g., a linear gradient of 0.1 M to 2.0 M NaCl in the equilibration buffer, or a pH gradient)

  • Fraction collector

  • Spectrophotometer or access to an amino acid analyzer for fraction analysis.

Procedure:

  • Sample Preparation:

    • Thaw the crude this compound extract.

    • Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove any remaining fine particulate matter.

    • Adjust the pH of the supernatant to the desired loading pH (e.g., pH 4.0) using a suitable acid (e.g., acetic acid). This ensures that this compound has a net positive charge and will bind to the cation-exchange resin.

  • Column Equilibration:

    • Pack the cation-exchange column according to the manufacturer's instructions.

    • Equilibrate the column by washing with 5-10 column volumes of the equilibration buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a slow flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound and weakly bound contaminants.

  • Elution:

    • Elute the bound molecules by applying a linear gradient of the elution buffer (e.g., increasing NaCl concentration). This will cause molecules to detach from the resin based on their charge strength. This compound is expected to elute at a specific salt concentration.

    • Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound. This can be done by paper electrophoresis (as in Protocol 2) for each fraction or by using an amino acid analyzer if available.

    • Pool the fractions containing pure this compound.

  • Desalting (if necessary):

    • If the purified this compound is in a high-salt buffer, it may need to be desalted. This can be achieved by dialysis or using a desalting column.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_tissue Crown Gall Tumor Tissue grinding Grinding in Liquid N2 plant_tissue->grinding homogenization Homogenization in Water grinding->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 crude_extract Crude this compound Extract centrifugation1->crude_extract ph_adjustment pH Adjustment of Extract crude_extract->ph_adjustment paper_electrophoresis Paper Electrophoresis crude_extract->paper_electrophoresis iec Ion-Exchange Chromatography ph_adjustment->iec elution Gradient Elution iec->elution fraction_collection Fraction Collection elution->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound fraction_collection->paper_electrophoresis Purity Check staining Silver Nitrate Staining paper_electrophoresis->staining identification Identification staining->identification

Caption: Experimental workflow for this compound isolation and purification.

lysopine_biosynthesis cluster_bacterial_contribution Agrobacterium tumefaciens cluster_plant_cell Plant Cell ti_plasmid Ti Plasmid t_dna T-DNA ti_plasmid->t_dna integration T-DNA Integration t_dna->integration lys_synthase_gene This compound Synthase Gene plant_genome Plant Genome transcription Transcription & Translation integration->transcription lys_synthase_enzyme This compound Synthase Enzyme transcription->lys_synthase_enzyme This compound This compound lys_synthase_enzyme->this compound lysine L-Lysine lysine->lys_synthase_enzyme pyruvate Pyruvate pyruvate->lys_synthase_enzyme

References

Application Notes and Protocols for the Synthesis of a Lysopine Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and enzymatic synthesis of a lysopine standard, essential for research in areas including plant pathology, oncology, and metabolic disorders. The protocols cover synthesis, purification, and characterization to ensure a high-purity standard for analytical and experimental use.

Introduction

This compound, N²-(D-1-carboxyethyl)-L-lysine, is an opine molecule found in crown gall tumors of plants infected by Agrobacterium tumefaciens. Its presence and metabolism are of significant interest in understanding plant-pathogen interactions. Furthermore, this compound and its analogs are investigated for their potential roles in various biological processes, necessitating the availability of a pure analytical standard. This application note details two primary methods for synthesizing a this compound standard: a chemical approach via reductive amination and an enzymatic method utilizing this compound dehydrogenase.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of the this compound standard.

Table 1: Summary of Synthesis Methods and Expected Yields

Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)
Chemical SynthesisL-Lysine monohydrochloride, Sodium pyruvate, Sodium cyanoborohydride60-70>95
Enzymatic SynthesisL-Lysine, Sodium pyruvate, NADPH, this compound Dehydrogenase80-90>98

Table 2: Physicochemical and Spectroscopic Data for this compound Standard

PropertyValue
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
AppearanceWhite to off-white solid
¹H NMR (D₂O)Expected chemical shifts for this compound protons
¹³C NMR (D₂O)Expected chemical shifts for this compound carbons
Mass Spectrometry (ESI+)m/z 219.13 [M+H]⁺

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound by the reductive amination of L-lysine with sodium pyruvate.

Materials:

  • L-Lysine monohydrochloride

  • Sodium pyruvate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50WX8 cation-exchange resin

  • Ammonia solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-lysine monohydrochloride (1.83 g, 10 mmol) and sodium pyruvate (1.10 g, 10 mmol) in 50 mL of methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 7.0 by the dropwise addition of 1 M NaOH.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (0.63 g, 10 mmol) to the reaction mixture in small portions over 15 minutes while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After 24 hours, quench the reaction by the slow addition of 1 M HCl until the pH is between 2 and 3.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the residue in deionized water and apply it to a column packed with Dowex 50WX8 cation-exchange resin (H⁺ form).

    • Wash the column with deionized water to remove unreacted pyruvate and other anionic/neutral components.

    • Elute the this compound from the column using a 2 M ammonia solution.

  • Isolation: Collect the fractions containing this compound (monitor by TLC) and remove the ammonia and water by rotary evaporation to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes D-lysopine dehydrogenase to catalyze the formation of this compound from L-lysine and pyruvate.[1]

Materials:

  • L-Lysine

  • Sodium pyruvate

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • D-Lysopine dehydrogenase (partially purified from crown gall tumor tissue or recombinantly expressed)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Cation-exchange resin (e.g., CM-Sephadex)

  • Ammonium formate buffer

Procedure:

  • Enzyme Preparation: Partially purify D-lysopine dehydrogenase from crown gall tumor tissue as described by Otten et al. (1977).

  • Reaction Mixture: In a reaction vessel, combine the following in 0.1 M potassium phosphate buffer (pH 6.8):

    • L-Lysine (final concentration 4 mM)

    • Sodium pyruvate (final concentration 12 mM)

    • NADPH (final concentration 0.125 mM)

  • Enzyme Addition: Add the partially purified D-lysopine dehydrogenase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C. Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Termination: Once the reaction is complete (no further change in absorbance), terminate the reaction by heating the mixture to 95°C for 5 minutes.

  • Purification:

    • Centrifuge the reaction mixture to remove precipitated protein.

    • Apply the supernatant to a cation-exchange column (e.g., CM-Sephadex) equilibrated with a low concentration ammonium formate buffer.

    • Wash the column to remove unreacted components.

    • Elute the this compound using a linear gradient of ammonium formate buffer.

  • Desalting and Isolation: Collect the fractions containing this compound, pool them, and remove the buffer salts by lyophilization to obtain pure this compound.

  • Characterization: Verify the product's identity and purity using NMR and mass spectrometry.

Visualizations

Chemical_Synthesis_Workflow cluster_reaction Reaction Step cluster_purification Purification Step L-Lysine L-Lysine Reductive_Amination Reductive Amination (NaBH3CN, MeOH, pH 7) L-Lysine->Reductive_Amination Pyruvate Pyruvate Pyruvate->Reductive_Amination Crude_this compound Crude_this compound Reductive_Amination->Crude_this compound Ion_Exchange Cation-Exchange Chromatography Crude_this compound->Ion_Exchange Loading Pure_this compound Pure this compound Standard Ion_Exchange->Pure_this compound Elution & Isolation

Caption: Chemical synthesis workflow for this compound standard.

Enzymatic_Synthesis_Pathway L-Lysine L-Lysine Enzyme This compound Dehydrogenase L-Lysine->Enzyme Pyruvate Pyruvate Pyruvate->Enzyme This compound This compound Enzyme->this compound NADP NADP Enzyme->NADP NADPH NADPH NADPH->Enzyme

Caption: Enzymatic synthesis pathway of this compound.

References

Application Notes and Protocols for Lysopine Detection by Paper Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysopine is a member of the opine family of low-molecular-weight compounds produced in plant crown galls, tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. The detection and quantification of opines like this compound are crucial for studying plant-pathogen interactions, understanding the molecular basis of crown gall disease, and for applications in genetic engineering where opine synthesis genes are used as reporters. Paper electrophoresis is a classical, yet effective and accessible technique for the separation of charged molecules like this compound, which is a derivative of L-lysine and L-arginine.[1] This method separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-mass ratio.[2]

This document provides a detailed protocol for the detection of this compound in plant tissue extracts using paper electrophoresis. The protocol covers sample preparation, electrophoretic separation, and visualization of this compound on the paper electrophoretogram.

Principle of Separation

This compound possesses amino groups that can be protonated in an acidic buffer, conferring a net positive charge on the molecule.[3][4] When a sample containing this compound is applied to a paper support saturated with an acidic buffer and subjected to an electric field, the positively charged this compound molecules will migrate towards the cathode (the negative electrode).[5][6] The rate of migration is influenced by the strength of the electric field, the pH of the buffer, and the size and shape of the molecule.[2] By using appropriate standards, the position of the migrated this compound can be identified.

Data Presentation

Table 1: Electrophoresis Parameters and Reagent Compositions

Parameter/ReagentSpecificationNotes
Electrophoresis Buffer Formic acid: Acetic acid: Water (1:3:16 v/v/v), pH ~1.9An acidic buffer is crucial to ensure this compound is positively charged.
Electrophoresis Paper Whatman 3MM chromatography paperOther similar grades of chromatography paper can be used.
Electrophoresis Voltage High Voltage: 3000 V (approx. 60 V/cm)High voltage reduces diffusion and improves separation.[7]
Electrophoresis Time 30 - 60 minutesThe optimal time may need to be determined empirically.
Ninhydrin Stain 0.2% (w/v) ninhydrin in acetoneA general stain for amino acids, will produce a purple spot with this compound.[8]
Phenanthrenequinone Stain 0.02% (w/v) phenanthrenequinone in 10% NaOH in 60% ethanolA more specific stain for arginine and its derivatives.[9]
This compound Standard 1 mg/mL in waterFor use as a positive control and for identification.

Experimental Protocols

I. Sample Preparation from Plant Tissue
  • Harvesting: Collect fresh crown gall tissue or transgenic plant tissue expressing the this compound synthase gene.

  • Homogenization: Weigh approximately 100 mg of plant tissue and homogenize it in a pre-chilled mortar and pestle with 1 mL of distilled water or a suitable extraction buffer.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the opines. This is the sample extract.

  • Storage: Use the extract immediately or store it at -20°C for later analysis.

II. Paper Electrophoresis
  • Buffer Tank Preparation: Fill the anode and cathode buffer tanks of the paper electrophoresis apparatus with the electrophoresis buffer (Formic acid: Acetic acid: Water at a 1:3:16 ratio).

  • Paper Preparation: Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus. Using a pencil, lightly draw a starting line across the center of the paper.

  • Paper Saturation: Thoroughly saturate the paper with the electrophoresis buffer. Gently blot the paper between clean sheets of filter paper to remove excess buffer.

  • Sample Application: Using a micropipette or a capillary tube, apply 5-10 µL of the plant tissue extract and the this compound standard as small spots on the starting line.[10] Ensure the spots are small and do not spread.

  • Electrophoresis Run: Place the prepared paper in the electrophoresis chamber, ensuring that the ends of the paper are immersed in the buffer reservoirs. Close the lid and apply a constant high voltage of approximately 3000 V for 30-60 minutes.[7] The exact voltage and time may need to be optimized based on the specific apparatus and desired separation.

  • Drying: After the electrophoresis is complete, turn off the power supply and carefully remove the paper. Dry the paper in a fume hood or an oven at a temperature below 80°C.

III. Visualization
  • Staining: In a well-ventilated fume hood, spray the dried paper with a 0.2% (w/v) ninhydrin solution in acetone.[8][11]

  • Development: Heat the paper in an oven at 60-80°C for 5-10 minutes.[12]

  • Observation: this compound, being an amino acid derivative, will appear as a purple spot.[13] Compare the migration distance of the spot from the plant extract with that of the this compound standard.

  • Staining: In a fume hood, spray the dried paper with a freshly prepared 0.02% (w/v) solution of phenanthrenequinone in 10% NaOH in 60% ethanol.

  • Observation: Arginine and its derivatives, including this compound, will produce a fluorescent spot under UV light.[9] This method offers higher specificity than ninhydrin.

  • Documentation: Document the results by photographing the electrophoretogram under appropriate lighting (white light for ninhydrin, UV light for phenanthrenequinone).

Mandatory Visualization

Lysopine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Paper Electrophoresis cluster_visualization Visualization plant_tissue Plant Tissue Collection homogenization Homogenization in Water plant_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant (Sample Extract) centrifugation->supernatant sample_application Sample and Standard Application supernatant->sample_application paper_prep Paper Saturation in Acidic Buffer paper_prep->sample_application electrophoresis_run High-Voltage Electrophoresis sample_application->electrophoresis_run drying Drying the Paper electrophoresis_run->drying staining Staining (Ninhydrin or Phenanthrenequinone) drying->staining detection Detection of this compound Spot staining->detection

Caption: Workflow for the detection of this compound by paper electrophoresis.

Lysopine_Migration_Principle cluster_paper Paper Strip with Acidic Buffer (pH ~1.9) anode Anode (+) cathode Cathode (-) origin This compound This compound (Net Positive Charge) This compound->cathode

Caption: Principle of this compound migration towards the cathode in an acidic buffer.

References

Application Note: Quantification of Lysopine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysopine, a member of the opine family of amino acid derivatives, is a biomarker for crown gall disease in plants, incited by the bacterium Agrobacterium tumefaciens. Opines are synthesized in plant tumors and utilized by the bacteria as a source of carbon and nitrogen. The accurate quantification of this compound is crucial for studying plant-pathogen interactions, developing disease-resistant plant varieties, and for potential applications in biotechnology and drug development where opine metabolism pathways may be relevant. This application note provides a detailed protocol for the quantification of this compound in plant tissue extracts using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.

Principle

Due to the lack of a strong chromophore, native this compound is difficult to detect with high sensitivity using UV-Vis absorbance detectors. To overcome this limitation, a pre-column derivatization step is employed to attach a fluorescent tag to the this compound molecule. This application note describes a method based on derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the secondary amine group of this compound to form a highly fluorescent derivative. The derivatized this compound is then separated from other sample components on a C18 reversed-phase column and quantified using a fluorescence detector.

Experimental Protocols

Sample Preparation from Plant Tissue (Crown Gall Tumors)

This protocol outlines the extraction of opines, including this compound, from plant crown gall tissue.

Materials:

  • Crown gall tumor tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 80% (v/v) methanol in water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Excise the crown gall tumor tissue from the plant.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract completely using a vacuum concentrator or a stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of 0.1 M borate buffer (pH 9.0) for derivatization.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Standard Preparation

Materials:

  • This compound standard

  • 0.1 M Borate buffer (pH 9.0)

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in 0.1 M borate buffer (pH 9.0).

  • From the stock solution, prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with 0.1 M borate buffer.

Pre-column Derivatization with FMOC-Cl

Materials:

  • Reconstituted sample extract or standard solution

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (3 mg/mL in acetone)

  • 0.1 M Borate buffer (pH 9.0)

  • Pentane

Procedure:

  • To 100 µL of the filtered sample extract or standard solution in an HPLC vial, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the FMOC-Cl solution to the vial.

  • Cap the vial and vortex immediately for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • To remove excess FMOC-Cl, add 500 µL of pentane to the vial.

  • Vortex for 30 seconds and then allow the layers to separate.

  • Carefully remove the upper pentane layer using a pipette.

  • Repeat the pentane wash step one more time.

  • The aqueous layer containing the FMOC-derivatized this compound is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 50 mM Sodium Acetate, pH 4.2
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 minutes, then a 5-minute wash with 90% B, followed by a 5-minute re-equilibration at 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Data Presentation

The following tables provide an example of the quantitative data that can be obtained using this method.

Table 1: HPLC Method Validation Parameters (Example)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Table 2: Quantification of this compound in Crown Gall Tumor Samples (Example)

Sample IDPeak AreaConcentration (µg/g fresh weight)
ControlNot DetectedNot Detected
Sample 1125,84315.7
Sample 2247,11230.9
Sample 389,56711.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Freeze and Grind Crown Gall Tissue B 2. Extract with 80% Methanol A->B C 3. Centrifuge and Collect Supernatant B->C D 4. Dry and Reconstitute in Borate Buffer C->D E 5. Filter Sample D->E F 6. Add FMOC-Cl and React E->F G 7. Quench and Extract with Pentane H 8. Inject into RP-HPLC System G->H I 9. Separation on C18 Column J 10. Fluorescence Detection K 11. Peak Integration and Quantification J->K

Caption: Experimental workflow for this compound quantification.

logical_relationship This compound This compound (in sample) Derivatized_this compound FMOC-Lysopine (Fluorescent) This compound->Derivatized_this compound + FMOC FMOC-Cl (Derivatizing Agent) FMOC->Derivatized_this compound HPLC HPLC Separation (C18 Column) Derivatized_this compound->HPLC Detector Fluorescence Detector HPLC->Detector Signal Quantitative Signal Detector->Signal

Caption: Logical relationship of the analytical principle.

Application Notes and Protocols for Lysopine Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of lysopine dehydrogenase (LpDH), an enzyme that catalyzes the reversible reductive condensation of L-lysine and pyruvate to form this compound. The assay is based on a continuous spectrophotometric method that monitors the change in absorbance of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor.

Principle

This compound dehydrogenase (EC 1.5.1.16) catalyzes the following reversible reaction:

N²-(D-1-carboxyethyl)-L-lysine (this compound) + NADP⁺ + H₂O ⇌ L-lysine + Pyruvate + NADPH + H⁺[1]

The activity can be measured in two directions:

  • Oxidative Cleavage: Measures the formation of NADPH by monitoring the increase in absorbance at 340 nm. This requires the substrate this compound, which is not readily commercially available.

  • Reductive Condensation: Measures the consumption of NADPH by monitoring the decrease in absorbance at 340 nm[2]. This protocol will focus on the reductive condensation reaction, as the substrates (L-lysine and pyruvate) are readily available.

The rate of NADPH oxidation is directly proportional to the this compound dehydrogenase activity in the sample. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ (or 6.22 mM⁻¹cm⁻¹)[1][3].

Experimental Protocols

Preparation of Crude Enzyme Extract from Plant Tissue

This protocol provides a general method for extracting enzymes from plant tissues, such as crown gall tumors or other plant material. All steps should be performed at 4°C (on ice) to minimize enzyme degradation.

Materials:

  • Plant tissue (e.g., fresh crown gall tissue)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer (see Reagent Preparation)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 0.1-0.5 g of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 1-2 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C[4].

  • Carefully collect the supernatant, which contains the crude enzyme extract. Avoid disturbing the pellet.

  • Store the crude enzyme extract on ice for immediate use or at -80°C for long-term storage. The protein concentration of the extract can be determined using a standard method like the Bradford assay.

Reagent Preparation

Note: Prepare all solutions using ultrapure water and store them appropriately.

ReagentStock ConcentrationPreparation InstructionsStorage
Potassium Phosphate Buffer 1.0 M, pH 6.8Prepare solutions of 1.0 M KH₂PO₄ and 1.0 M K₂HPO₄. Mix to achieve a final pH of 6.8.4°C
Extraction Buffer Working Solution50 mM Potassium Phosphate (pH 7.5), 10% Glycerol, 2 mM Dithiothreitol (DTT), 1 mM EDTA, 1 mM Phenylmethylsulfonyl fluoride (PMSF)[4]. Add PMSF immediately before use from a stock in ethanol.4°C (without PMSF)
Assay Buffer 100 mM, pH 6.8Dilute 1.0 M Potassium Phosphate Buffer stock to 100 mM.4°C
L-Lysine 100 mMDissolve L-lysine monohydrochloride in Assay Buffer. Adjust pH to 6.8 if necessary.-20°C
Sodium Pyruvate 100 mMDissolve sodium pyruvate in Assay Buffer.-20°C
NADPH 10 mMDissolve NADPH tetrasodium salt in Assay Buffer. Protect from light and prepare fresh. Determine the exact concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹)[1][3].-20°C (aliquots)
This compound Dehydrogenase Activity Assay Protocol (Reductive Condensation)

This protocol is designed for a standard 1 mL cuvette with a 1 cm pathlength. The assay can be scaled down for use in a 96-well plate format.

Procedure:

  • Set a spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.

  • Prepare a reaction master mix in a microcentrifuge tube by combining the following reagents in the specified order. Prepare enough for the number of assays plus one extra.

ReagentVolume for 1 mL AssayFinal Concentration
Assay Buffer (100 mM, pH 6.8)830 µL~83 mM
L-Lysine (100 mM)100 µL10 mM
Sodium Pyruvate (100 mM)20 µL2 mM
NADPH (10 mM)20 µL0.2 mM
  • Pipette 970 µL of the master mix into a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance for 1-2 minutes to ensure the rate is stable (no reaction without the enzyme). The initial absorbance should be between 0.5 and 1.0.

  • Initiate the reaction by adding 30 µL of the crude enzyme extract to the cuvette.

  • Quickly mix the contents by inverting the cuvette with parafilm or using a pipette, and immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.

  • Run a blank control by adding 30 µL of Extraction Buffer instead of the enzyme extract to the master mix to measure any non-enzymatic oxidation of NADPH.

Data Presentation

Record the raw data and calculated results in a structured table.

Sample IDProtein Conc. (mg/mL)ΔA₃₄₀/min (Raw)ΔA₃₄₀/min (Blank)ΔA₃₄₀/min (Corrected)Activity (U/mL)Specific Activity (U/mg)
Control 1
Sample 1
Sample 2
Sample 3

Unit Definition: One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Data Analysis
  • Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min) from the recorded data.

  • Subtract the rate of the blank control from the sample rate to get the corrected rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min × Total Assay Volume (mL)) / (ε × Pathlength (cm) × Enzyme Volume (mL))

    Where:

    • ΔA₃₄₀/min is the corrected rate of absorbance change.

    • Total Assay Volume = 1.0 mL.

    • ε (Molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹[1][3].

    • Pathlength = 1 cm.

    • Enzyme Volume = 0.03 mL.

  • Calculate the Specific Activity:

    Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Mandatory Visualization

Lysopine_Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tissue Plant Tissue extract Crude Enzyme Extract tissue->extract Homogenization & Centrifugation initiate Initiate Reaction with Enzyme Extract extract->initiate reagents Prepare Assay Reagents mix Prepare Master Mix (Buffer, Lysine, Pyruvate, NADPH) reagents->mix cuvette Add Master Mix to Cuvette mix->cuvette cuvette->initiate measure Measure ΔA340 nm initiate->measure calculate_rate Calculate ΔA340/min measure->calculate_rate calculate_activity Calculate Enzyme Activity (U/mL) calculate_rate->calculate_activity calculate_specific Calculate Specific Activity (U/mg) calculate_activity->calculate_specific

Caption: Workflow for the this compound dehydrogenase activity assay.

References

Application Notes and Protocols for Lysopine Production Using Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of lysopine, an opine synthesized in crown gall tumors induced by Agrobacterium tumefaciens. This document outlines the biological mechanisms underpinning this compound synthesis and provides step-by-step instructions for the culture of A. tumefaciens and its use in generating this compound through the transformation of plant tissue.

Introduction

Agrobacterium tumefaciens is a soil-dwelling bacterium renowned for its natural ability to transfer a specific segment of its DNA, known as the T-DNA, from its tumor-inducing (Ti) plasmid into the genome of a host plant.[1][2][3] This process incites the formation of crown gall tumors.[3] A key feature of this genetic colonization is the expression of genes within the T-DNA that direct the synthesis of unique amino acid and sugar derivatives called opines.[4][5] These opines are subsequently catabolized by the bacteria as a source of carbon and nitrogen.[3][6]

This compound is a member of the octopine family of opines and is synthesized from L-lysine and α-ketoglutarate. Strains of A. tumefaciens that induce the synthesis of specific opines also carry the genetic machinery for their catabolism, providing a selective advantage to the infecting bacterium.[1] This document details the procedures for leveraging this biological system for the production of this compound.

Signaling Pathways and Genetic Regulation

The production of this compound is a consequence of the expression of T-DNA genes within the transformed plant cell. The bacterium itself does not produce this compound but rather induces the plant machinery to do so. The catabolism of this compound and other opines by A. tumefaciens is tightly regulated. Opines, once secreted by the tumor cells, are taken up by the bacteria and act as signaling molecules to induce the expression of the opine catabolic (occ) operon.[7] This induction is mediated by a LysR-type transcriptional regulator, OccR, which binds to octopine (and presumably this compound) and activates the transcription of genes required for opine transport and degradation.[4][7]

Furthermore, opines can also act as signals to promote the conjugal transfer of the Ti plasmid to other agrobacteria, a process regulated by quorum sensing.[5] This ensures the propagation of the genetic information necessary for opine synthesis and catabolism within the bacterial population.

Opine_Signaling_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell T-DNA T-DNA Opine_Synthase Opine_Synthase T-DNA->Opine_Synthase Expression Opines Opines Opine_Synthase->Opines Synthesis Opine_Uptake Opine_Uptake Opines->Opine_Uptake Secretion & Uptake Amino_Acids Amino_Acids Amino_Acids->Opine_Synthase Synthesis Keto_Acids Keto_Acids Keto_Acids->Opine_Synthase Synthesis OccR OccR Opine_Uptake->OccR Activation Ti_Plasmid_Conjugation Ti_Plasmid_Conjugation Opine_Uptake->Ti_Plasmid_Conjugation Induction occ_Operon occ_Operon OccR->occ_Operon Induction Catabolic_Enzymes Catabolic_Enzymes occ_Operon->Catabolic_Enzymes Expression Nutrients Nutrients Catabolic_Enzymes->Nutrients Catabolism

Caption: Opine synthesis in plant cells and catabolism in Agrobacterium.

Experimental Protocols

The following protocols provide a general framework for the cultivation of A. tumefaciens and the subsequent generation of this compound through plant tissue co-cultivation.

Protocol 1: Culture of Agrobacterium tumefaciens

This protocol describes the cultivation of A. tumefaciens to a suitable density for plant transformation.

Materials:

  • Agrobacterium tumefaciens strain (e.g., a strain containing an octopine-type Ti plasmid)

  • Yeast Extract Peptone (YEP) medium or Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare YEP or LB medium. A common composition for YEP medium is 10 g/L yeast extract, 10 g/L peptone, and 5 g/L NaCl.[8]

  • Inoculate a single colony of A. tumefaciens into 5-10 mL of medium containing the appropriate antibiotics.

  • Incubate overnight at 28°C with vigorous shaking (200-250 rpm).[9]

  • The following day, use the overnight culture to inoculate a larger volume of fresh medium.

  • Continue to incubate at 28°C with shaking until the culture reaches the desired optical density (OD600), typically in the mid-logarithmic phase (OD600 of 0.6-0.8).[10]

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the bacterial pellet in an appropriate inoculation medium for plant transformation.

Quantitative Data on Bacterial Growth:

MediumStrain(s)Max Specific Growth Rate (h⁻¹)Final Biomass (g DCW/L)Reference
YEPEHA105, GV3101, LBA4404Fast growth observed (quantitative data not specified)Not specified[8]
LBC58C1 pTFS400.46 ± 0.042.0 ± 0.1[11]
YEPC58C1 pTFS400.43 ± 0.032.8 ± 0.1[11]
Defined MediumC58C1 pTFS400.33 ± 0.012.6[12]

DCW = Dry Cell Weight

Protocol 2: Plant Tissue Co-cultivation and this compound Production

This protocol outlines the steps for infecting plant tissue with A. tumefaciens to induce this compound synthesis.

Materials:

  • Actively growing plant tissue (e.g., carrot root discs, tobacco leaf explants)

  • Resuspended A. tumefaciens culture from Protocol 1

  • Co-cultivation medium (e.g., Murashige and Skoog medium)

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Prepare sterile explants from the chosen plant material.

  • Immerse the explants in the resuspended A. tumefaciens solution for 5-30 minutes.[13]

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the explants on co-cultivation medium in Petri dishes.

  • Incubate in the dark at a temperature of 19-25°C for 48-72 hours.[13]

  • After the co-cultivation period, transfer the explants to a fresh medium containing antibiotics (e.g., cefotaxime) to inhibit bacterial growth.

  • Continue to culture the plant tissue, allowing for the development of crown gall tumors. This compound will be synthesized within these tissues. The growth of these tumors can be promoted by the addition of this compound or octopine to the culture medium.[14]

Lysopine_Production_Workflow A 1. Culture A. tumefaciens C 3. Inoculate Explants A->C B 2. Prepare Plant Explants B->C D 4. Co-cultivate C->D E 5. Transfer to Selection Medium D->E F 6. Tumor Induction & this compound Synthesis E->F G 7. Extraction & Analysis F->G

Caption: Workflow for this compound production via plant tissue co-cultivation.
Protocol 3: Extraction and Detection of this compound

This section provides a general approach for extracting and identifying this compound from the transformed plant tissue.

Materials:

  • Crown gall tissue

  • Extraction buffer (e.g., 80% ethanol)

  • Homogenizer

  • Centrifuge

  • Analytical equipment (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS))

Procedure:

  • Harvest the crown gall tissue and record its fresh weight.

  • Homogenize the tissue in an appropriate volume of extraction buffer.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant containing the extracted opines.

  • Analyze the supernatant using techniques such as HPLC or MS for the separation and identification of this compound. A known this compound standard should be used for comparison.

Concluding Remarks

The protocols and information provided herein offer a foundational guide for the production of this compound utilizing the natural genetic engineering capabilities of Agrobacterium tumefaciens. The successful implementation of these methods requires careful attention to sterile techniques and optimization of culture conditions for both the bacterium and the host plant tissue. Further refinement of these protocols may be necessary depending on the specific strains and plant species employed. This system not only provides a means for producing valuable biochemicals but also serves as an excellent model for studying plant-pathogen interactions and horizontal gene transfer.

References

Application Notes and Protocols for Using Lysopine as a Selectable Marker in Plant Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of plant genetic engineering, the ability to effectively select or screen for successfully transformed cells is paramount. While antibiotic and herbicide resistance markers are now commonplace, historical and alternative methods offer valuable insights and, in some contexts, distinct advantages. One such method is the use of opines, such as lysopine, as screenable markers. This approach is predicated on the transfer of genes from Agrobacterium tumefaciens to the plant genome, leading to the synthesis of these unique amino acid derivatives in the transformed plant cells. Untransformed cells lack the genetic machinery to produce opines, making their presence a reliable indicator of successful gene transfer.

This document provides a detailed overview of the principles and methodologies for utilizing this compound as a selectable (more accurately, a screenable) marker in plant transformation. It is intended for researchers in plant science and biotechnology who are interested in alternative marker systems or are exploring historical methods of plant transformation.

Principle of this compound as a Screenable Marker

The use of this compound as a marker is intrinsically linked to the natural process of Agrobacterium-mediated transformation. The Transfer DNA (T-DNA) region of the Tumor-inducing (Ti) plasmid of A. tumefaciens contains genes that, when expressed in a plant cell, direct the synthesis of opines. The specific opine produced depends on the type of Ti plasmid. For this compound, the key enzyme is This compound dehydrogenase (also referred to as this compound synthase), encoded by the this compound synthase (las) gene (historically also referred to as ocs for octopine/lysopine synthase family).

The core principle is as follows:

  • A plant transformation vector is constructed to carry the gene of interest and the las gene within its T-DNA region.

  • This vector is introduced into Agrobacterium tumefaciens.

  • Plant tissues (explants) are co-cultivated with the engineered Agrobacterium.

  • During co-cultivation, the Agrobacterium transfers the T-DNA, including the las gene, into the plant cells' genome.

  • Successfully transformed plant cells will express the las gene and synthesize this compound from lysine and pyruvate, which are naturally present in the plant cell.

  • Untransformed cells do not synthesize this compound.

  • Putatively transformed tissues are then screened for the presence of this compound. Tissues testing positive are confirmed as transformants and are selected for regeneration into whole plants.

This method serves as a powerful screening tool, though it does not provide a direct selective advantage for the growth of transformed cells on a specific medium in the way that antibiotic resistance markers do.

Data Presentation

The efficiency of using this compound as a screenable marker can be assessed by the transformation frequency, which is the percentage of explants that produce transformed calli or shoots, or the percentage of regenerated shoots that are confirmed to be transgenic. While specific data for this compound is sparse in modern literature, historical data for opine-based screening in tobacco, a model organism for early plant transformation studies, provides a relevant benchmark.

Plant SpeciesExplant TypeScreening MethodTransformation Frequency (%)Reference
Nicotiana tabacumLeaf DiscsOpine Assay (Paper Electrophoresis)2.2 - 2.8[1]
Nicotiana tabacumCultured CellsKanamycin Resistance (for comparison)Up to 50[2]

Note: The transformation frequency can be highly variable and is dependent on numerous factors including the plant species and genotype, the explant type, the Agrobacterium strain, the vector system, and tissue culture conditions.

Experimental Protocols

Protocol 1: Construction of a Plant Transformation Vector with the this compound Synthase Gene

This protocol describes the cloning of the this compound synthase (las) gene into a binary vector, such as pBIN19, for subsequent Agrobacterium-mediated transformation.

Materials:

  • Source of las gene (e.g., a plasmid containing the octopine-type Ti-plasmid T-DNA)

  • Binary vector (e.g., pBIN19)

  • Restriction enzymes (e.g., EcoRI, HindIII)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • LB medium and appropriate antibiotics (e.g., kanamycin for pBIN19)

  • Standard molecular biology reagents and equipment

Procedure:

  • Isolation of the las Gene:

    • Amplify the las gene coding sequence along with its native promoter and terminator sequences from a suitable source plasmid using PCR. Design primers to add appropriate restriction sites (e.g., EcoRI and HindIII) to the ends of the fragment.

    • Alternatively, if the las gene cassette is available on a plasmid, perform a restriction digest to excise the fragment.

  • Vector Preparation:

    • Digest the binary vector (pBIN19) with the same restriction enzymes used for the las gene fragment (e.g., EcoRI and HindIII) in the multiple cloning site within the T-DNA borders.

    • Dephosphorylate the linearized vector using an alkaline phosphatase to prevent self-ligation.

    • Purify the linearized vector by gel electrophoresis.

  • Ligation:

    • Perform a ligation reaction with the purified las gene fragment and the linearized pBIN19 vector using T4 DNA Ligase. Use a molar ratio of insert to vector of approximately 3:1.

    • Incubate the ligation mixture at the recommended temperature and time (e.g., 16°C overnight or room temperature for 2-4 hours).

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli DH5α cells using a standard heat-shock or electroporation protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the binary vector (e.g., 50 µg/mL kanamycin for pBIN19).

    • Incubate the plates overnight at 37°C.

  • Screening and Verification:

    • Select several individual colonies and grow them in liquid LB medium with the corresponding antibiotic.

    • Isolate the plasmid DNA from these cultures using a miniprep kit.

    • Verify the presence and correct orientation of the las gene insert by restriction digestion analysis and/or DNA sequencing.

  • Transformation into Agrobacterium:

    • Introduce the confirmed recombinant pBIN19 vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101) using electroporation or the freeze-thaw method.

    • Select for transformed Agrobacterium on LB plates containing antibiotics for both the binary vector (e.g., kanamycin) and the helper Ti-plasmid in the Agrobacterium strain (e.g., rifampicin).

Protocol 2: Agrobacterium-Mediated Transformation of Tobacco Leaf Discs

This protocol outlines the transformation of Nicotiana tabacum leaf discs and the subsequent screening for this compound-positive calli.

Materials:

  • Young, healthy Nicotiana tabacum plants grown in sterile conditions

  • Agrobacterium tumefaciens carrying the binary vector with the las gene

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Plant growth regulators: α-naphthaleneacetic acid (NAA) and 6-benzylaminopurine (BAP)

  • Cefotaxime or carbenicillin

  • Petri dishes, sterile filter paper, forceps, and scalpels

Procedure:

  • Preparation of Agrobacterium Culture:

    • Inoculate a liquid culture of YEP or LB medium containing the appropriate antibiotics with a single colony of the engineered Agrobacterium.

    • Grow the culture overnight at 28°C with shaking (200-250 rpm) until it reaches an optical density (OD600) of 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend them in liquid MS medium to an OD600 of 0.2-0.4.

  • Explant Preparation and Inoculation:

    • Excise leaf discs (approximately 1 cm²) from young, fully expanded leaves of sterile tobacco plants.

    • Immerse the leaf discs in the Agrobacterium suspension for 5-10 minutes, ensuring all surfaces are coated.

    • Blot the excess bacterial suspension from the leaf discs on sterile filter paper.

  • Co-cultivation:

    • Place the leaf discs abaxial side down on co-cultivation medium (MS medium with 1.0 mg/L BAP and 0.1 mg/L NAA).

    • Incubate the plates in the dark at 25°C for 48-72 hours.

  • Selection and Regeneration:

    • After co-cultivation, transfer the leaf discs to a selection/regeneration medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, and 250-500 mg/L cefotaxime or carbenicillin to eliminate Agrobacterium).

    • Subculture the explants to fresh medium every 2-3 weeks.

    • Callus formation should be visible at the cut edges within 2-3 weeks, followed by shoot regeneration.

  • Screening for this compound Synthesis:

    • Once calli or small shoots have developed, excise a small portion of the tissue (10-50 mg) for this compound analysis (see Protocol 3).

    • Identify and label the calli/shoots that test positive for this compound.

  • Plant Regeneration:

    • Transfer the this compound-positive shoots to a rooting medium (MS medium without growth regulators or with a low concentration of auxin).

    • Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a greenhouse.

Protocol 3: this compound Detection by Paper Electrophoresis

This protocol describes a classic method for the detection of this compound in plant tissues.

Materials:

  • Plant tissue (10-100 mg)

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes and pestles

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • High-voltage paper electrophoresis apparatus

  • This compound standard

  • Staining solution (e.g., phenanthrenequinone solution)

  • UV light source

Procedure:

  • Sample Extraction:

    • Homogenize the plant tissue in a microcentrifuge tube with 1-2 volumes of extraction buffer using a micro-pestle.

    • Centrifuge the homogenate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the opines.

  • Paper Electrophoresis Setup:

    • Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus.

    • Mark an origin line in the center of the paper with a pencil.

    • Wet the paper thoroughly with the electrophoresis buffer, then blot to remove excess liquid.

    • Place the paper in the electrophoresis chamber, ensuring the ends are in contact with the buffer reservoirs.

  • Sample Application:

    • Spot a small volume (5-10 µL) of the plant extract supernatant onto the origin line.

    • Also, spot a this compound standard for comparison.

    • Allow the spots to dry completely. This can be aided by a stream of cool air.

  • Electrophoresis:

    • Run the electrophoresis at a high voltage (e.g., 400-600 V) for the required time (e.g., 1-2 hours). The exact conditions may need to be optimized. This compound is positively charged at low pH and will migrate towards the cathode (negative electrode).

  • Visualization:

    • After the run, remove the paper and dry it completely in a fume hood or oven.

    • Spray the dried paper evenly with the phenanthrenequinone staining solution. This reagent reacts specifically with guanidino compounds like arginine-derived opines.

    • Allow the paper to dry again.

    • Visualize the opine spots under long-wave UV light. This compound will appear as a fluorescent spot.

    • Compare the migration of the spot from the plant extract with that of the this compound standard to confirm its identity. A colorimetric assay can also be performed after this step for further confirmation by heating the paper, which results in a red-purple pigment for arginine-derived opines.[3]

Visualizations

Signaling Pathway of this compound Synthesis in Transformed Plant Cells

lysopine_synthesis cluster_plant_cell Transformed Plant Cell Lysine Lysine las_protein This compound Dehydrogenase Lysine->las_protein Substrate Pyruvate Pyruvate Pyruvate->las_protein Substrate las_gene las Gene (from T-DNA) las_gene->las_protein Expression This compound This compound las_protein->this compound Catalysis

Caption: this compound synthesis pathway in a transformed plant cell.

Experimental Workflow for Plant Transformation Using this compound Screening

transformation_workflow start Start vector_construction Construct Binary Vector (with las gene) start->vector_construction agro_transformation Transform Agrobacterium vector_construction->agro_transformation co_cultivation Co-cultivation agro_transformation->co_cultivation explant_prep Prepare Plant Explants explant_prep->co_cultivation selection_regeneration Selection & Regeneration (on antibiotic-free medium with bacteriostatic agent) co_cultivation->selection_regeneration screening Screen Tissues for this compound (Paper Electrophoresis) selection_regeneration->screening positive This compound Positive screening->positive Yes negative This compound Negative screening->negative No regeneration Regenerate Plants positive->regeneration negative->selection_regeneration Continue culture or discard acclimatize Acclimatize Transgenic Plants regeneration->acclimatize end End acclimatize->end vector_components cluster_T_DNA cluster_las las Cassette cluster_GOI GOI Cassette T_DNA T-DNA cluster_T_DNA cluster_T_DNA RB Right Border GOI_cassette Gene of Interest Cassette LB Left Border las_cassette This compound Synthase Cassette las_promoter Promoter (e.g., nos) las_gene las Gene las_terminator Terminator (e.g., nos) GOI_promoter Promoter (e.g., CaMV 35S) GOI Gene of Interest GOI_terminator Terminator

References

Application Note: Protocol for Lysopine Extraction from Crown Gall Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Crown gall is a plant disease induced by the soil bacterium Agrobacterium tumefaciens. During infection, the bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as T-DNA, into the plant's genome. This genetic modification leads to the formation of tumors and the synthesis of unique amino acid derivatives called opines.[1] Lysopine, an opine derived from lysine, is one such compound found in crown gall tumors.[2][3] Its presence is a key indicator of T-DNA transfer and expression in the host plant cells. The extraction and quantification of this compound are crucial for studying host-pathogen interactions, understanding the molecular mechanisms of crown gall tumorigenesis, and for applications in genetic engineering where opine synthesis genes are used as reporters. This document provides a detailed protocol for the extraction, detection, and quantification of this compound from crown gall tumors.

Experimental Protocols

This section details the methodology for extracting and analyzing this compound from crown gall tumor tissue. The protocol is based on established methods involving tissue homogenization, clarification, and chromatographic analysis.[3][4]

I. Materials and Reagents

  • Biological Material: Fresh crown gall tumors and healthy (normal) plant tissue from a suitable host plant (e.g., tomato - Lycopersicon esculentum, or tobacco - Nicotiana tabacum).[3][5]

  • Chemicals & Reagents:

    • Distilled water

    • Ethanol or Methanol

    • Reagents for chromatography solvent systems (e.g., butanol, acetic acid, water, phenol, cresol, borate buffer).[3]

    • Cation-exchange resin (e.g., Dowex 50 or Amberlite IR-120 H+ form).[3]

    • Ammonia solution

    • Ninhydrin reagent for visualization

    • This compound standard (synthesized or commercially available)

    • Formic acid and acetic acid for electrophoresis buffer.[4]

  • Equipment:

    • Mortar and pestle or homogenizer

    • Centrifuge and centrifuge tubes

    • Chromatography columns

    • Whatman 3MM chromatography paper or TLC plates.[4]

    • Electrophoresis apparatus.[4]

    • Drying oven or hairdryer

    • Spectrophotometer or densitometer for quantification (optional)

    • Fume hood

II. Step-by-Step Extraction Protocol

  • Tissue Harvesting:

    • Excise fresh crown gall tumors from the host plant. For comparative analysis, collect healthy stem or leaf tissue from an uninfected plant of the same species and age.[3]

    • Weigh the fresh tissue. A typical starting amount is approximately 100 mg to 10 g.[4][6]

    • Wash the tissue with distilled water to remove any surface contaminants.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled mortar and pestle.

    • Add a suitable volume of extraction solvent. A common method is to use distilled water (e.g., 200 µl for 100 mg of tissue) or an alcohol solution (e.g., 80% ethanol).[3][4]

    • Thoroughly grind the tissue until a uniform homogenate is achieved.

  • Clarification of Extract:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge the sample at a moderate speed (e.g., 5,000 x g) for 5-10 minutes to pellet solid debris, including cell walls and membranes.[4]

    • Carefully collect the supernatant, which contains the crude opine extract. This supernatant can be used directly for initial analysis or further purified.

  • Purification using Ion-Exchange Chromatography (Optional but Recommended):

    • Prepare a small column with a cation-exchange resin (e.g., IR-120 H+ form).[3]

    • Pass the crude supernatant through the resin column. Amino acids, including this compound, will bind to the resin.

    • Wash the column with distilled water to remove unbound neutral and anionic compounds.

    • Elute the bound amino acids with an ammonia solution.

    • Collect the eluate and evaporate the solvent (e.g., under vacuum or a stream of nitrogen) to concentrate the sample.[3]

    • Re-dissolve the dried extract in a small, known volume of distilled water for analysis.

III. Detection and Analysis Protocol

Paper chromatography or electrophoresis are standard methods for separating and identifying this compound.[2][4][5]

  • Sample Application:

    • On a sheet of Whatman 3MM paper, lightly mark an origin line.

    • Spot a small volume (e.g., 9 µl) of the concentrated extract onto the origin.[4] Also spot a known this compound standard and an extract from healthy tissue as controls.

  • Paper Electrophoresis:

    • Wet the paper with an appropriate electrophoresis buffer, such as a formic acid/acetic acid/water mixture.[4]

    • Place the paper in the electrophoresis chamber and apply an electric field. The separation is based on the charge of the molecules.

  • Paper Chromatography (Alternative/Complementary to Electrophoresis):

    • Place the spotted paper in a chromatography tank containing a solvent system. A common system for amino acids is Butanol-Acetic Acid-Water.[3]

    • Allow the solvent to ascend the paper for a sufficient time (e.g., 20 hours).[3]

    • For two-dimensional chromatography, after the first run, dry the paper, rotate it 90 degrees, and run it in a second, different solvent system (e.g., Phenol-Cresol-Borate).[3]

  • Visualization:

    • After the run, completely dry the paper in a fume hood or oven.

    • Spray the paper with a ninhydrin solution and heat it to develop the spots. Amino acids, including this compound, will appear as colored spots.

    • Identify the this compound spot in the tumor extract by comparing its position (Rf value or electrophoretic mobility) to that of the this compound standard.[2]

  • Quantification:

    • For a quantitative estimate, the intensity of the this compound spot can be compared to a standard curve generated from known concentrations of the this compound standard. Densitometry can be used for more precise measurement.

    • Alternatively, advanced techniques like HPLC or LC-MS can be employed for highly accurate quantification, though they require more specialized equipment.[7]

Data Presentation

Quantitative analysis reveals a significant difference in this compound concentration between crown gall tumor tissue and normal plant tissue. Tumor tissue contains substantially higher levels of this compound.[2][5]

Table 1: this compound Concentration in Normal vs. Crown Gall Tumor Tissue Data adapted from Seitz, E. W., & Hochster, R. M. (1964). Canadian Journal of Botany.[3]

Plant SpeciesTissue TypeThis compound (µg / g wet weight)This compound (µg / g dry weight)Fold Increase in Tumor
Tomato Normal1.510.0~24x
Tumor36.0240.0
Tobacco Normal1.28.0~24x
Tumor29.0193.0

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz to illustrate key processes.

ExtractionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Harvest Tumor & Normal Tissue Weigh 2. Weigh Fresh Tissue Harvest->Weigh Homogenize 3. Homogenize in Extraction Solvent Weigh->Homogenize Centrifuge 4. Centrifuge to Clarify Extract Homogenize->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Spot 5. Spot Extract on Paper Supernatant->Spot Proceed to Analysis Separate 6. Separate via Electrophoresis or Chromatography Spot->Separate Visualize 7. Visualize with Ninhydrin Separate->Visualize Identify 8. Identify this compound (vs. Standard) Visualize->Identify

Caption: Experimental workflow for this compound extraction and detection.

LogicalPathway Agrobacterium Agrobacterium tumefaciens T_DNA T-DNA Transfer (Ti Plasmid) Agrobacterium->T_DNA PlantGenome Integration into Plant Genome T_DNA->PlantGenome LysopineSynthase Expression of This compound Synthase Gene PlantGenome->LysopineSynthase This compound This compound Production LysopineSynthase->this compound Precursors Lysine + Pyruvate Precursors->this compound Substrates

Caption: Logical pathway of this compound synthesis in crown gall tumors.

References

Troubleshooting & Optimization

Technical Support Center: Lysopine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to Lycopene , a well-researched carotenoid. The term "Lysopine," an opine found in plant tumors, yielded limited specific data regarding its stability and storage for research applications. It is highly likely that the intended compound of interest was Lycopene. Should your inquiry specifically concern this compound, please note that its stability profile may differ significantly.

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Lycopene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect Lycopene stability?

A1: Lycopene is a highly unsaturated hydrocarbon, which makes it susceptible to degradation. The primary factors influencing its stability are exposure to heat, light, and oxygen.[1][2][3] The degradation process typically involves isomerization (from the stable all-trans form to less stable cis-isomers) and oxidation, which can lead to a loss of color and biological activity.[1][2][4][5]

Q2: What are the ideal storage temperatures for Lycopene?

A2: For optimal stability, Lycopene and its formulations should be stored at low temperatures. Refrigerated conditions are significantly better than ambient temperatures for preserving Lycopene content.[1] Studies on tomato juice and powders have shown that storage at 4°C or 6°C results in much slower degradation compared to storage at 25°C, 37°C, or 45°C.[5][6] For long-term storage of materials like watermelon slurry containing lycopene, freezing at -18°C is recommended to minimize oxidation.[7]

Q3: How does pH impact the stability of Lycopene?

A3: Lycopene degradation is more pronounced in acidic conditions. Emulsions containing Lycopene show significantly higher rates of degradation at pH 3 compared to pH 7.[8] The presence of metal ions like Fe3+ can also accelerate degradation, particularly at low pH where the solubility of these ions increases.[9]

Q4: Is Lycopene sensitive to light?

A4: Yes, exposure to light can contribute to the degradation of Lycopene, although temperature often has a more significant impact.[5] For photostability, it is recommended to store Lycopene and its solutions in the dark or in amber glass vials to protect them from light.[10]

Q5: What is the expected shelf life of Lycopene?

A5: The shelf life of Lycopene is highly dependent on its formulation and storage conditions. In tomato juice, for example, Lycopene can be relatively stable for up to 52 weeks when stored at 4°C.[6] However, in other forms, such as tomato powders, significant degradation (up to 60%) can be observed after 6 weeks at 45°C.[5] Encapsulation techniques are being explored to improve the shelf life of Lycopene by protecting it from environmental factors.[3][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid loss of red color in a Lycopene solution. Oxidation or isomerization due to exposure to heat, light, or oxygen.Store the solution at a lower temperature (e.g., 4°C) in a tightly sealed, amber-colored container to minimize light and oxygen exposure. Consider purging the container with an inert gas like nitrogen.
Precipitation or clumping of Lycopene powder. Moisture absorption.Store the powder in a desiccator or a tightly sealed container with a desiccant. Ensure the storage environment has low relative humidity.
Inconsistent results in bioactivity assays. Degradation of Lycopene stock solutions.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot them into single-use vials and store them at low temperatures in the dark. Avoid repeated freeze-thaw cycles.
Low recovery of Lycopene after extraction. Inefficient extraction method or degradation during the process.Use a validated extraction protocol, minimizing exposure to high temperatures and light. Work quickly and consider using antioxidants in the extraction solvent.

Quantitative Data Summary

Table 1: Effect of Temperature on Lycopene Retention in Tomato Powder after 6 Weeks

Storage ConditionAll-trans Lycopene Retention (%)Total Lycopene Retention (%)
6°C in the dark60% - 70%60% - 70%
Room temperature with light exposure60% - 70%60% - 70%
45°C in the dark~40%~40%
Data adapted from a study on the stability of lycopene in commercial tomato powders.[5]

Table 2: Lycopene Degradation in Emulsions at Different pH Values (Stored at 25°C)

pHDegradation Rate
3Much more rapid degradation
7Slower, steady degradation
Qualitative summary based on findings that lycopene in emulsions degraded much more rapidly at pH 3 than at pH 7.[8]

Experimental Protocols

Protocol 1: General Stability Testing of Lycopene

This protocol outlines a general method for assessing the stability of Lycopene under various conditions.

  • Sample Preparation: Prepare Lycopene samples in the desired form (e.g., solution in an appropriate solvent, solid powder, or encapsulated formulation). For solutions, aliquot them into amber glass vials to protect from light.[10]

  • Storage Conditions: Place the prepared samples in controlled stability chambers under different environmental conditions.[10]

    • Temperature: Set up storage at various temperatures, for example, 4°C, 25°C, and 40°C.[6][10]

    • pH: For solutions, prepare them in buffers of different pH values (e.g., 3, 5, 7, 9) and store at a constant temperature.[10]

    • Photostability: Expose samples to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber, alongside dark controls.[10]

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 7, 14, 30, 60, 90 days).[10]

  • Analysis: Quantify the remaining Lycopene content at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can also be used to separate and identify potential degradation products.[10]

  • Data Evaluation: Plot the concentration of Lycopene against time for each storage condition to determine the degradation kinetics and estimate the shelf life.

Visualizations

cluster_degradation Lycopene Degradation Pathways All_trans_Lycopene All_trans_Lycopene Cis_Isomers Cis_Isomers All_trans_Lycopene->Cis_Isomers Isomerization (Heat, Light) Oxidation_Products Oxidation_Products All_trans_Lycopene->Oxidation_Products Oxidation (Oxygen, Heat) Cis_Isomers->Oxidation_Products Oxidation Loss_of_Color_and_Activity Loss_of_Color_and_Activity Oxidation_Products->Loss_of_Color_and_Activity

Caption: Key degradation pathways of Lycopene.

cluster_workflow Troubleshooting Workflow for Lycopene Degradation Start Degradation Observed Check_Storage_Temp Temp > 4°C? Start->Check_Storage_Temp Check_Light_Exposure Exposed to Light? Check_Storage_Temp->Check_Light_Exposure No Lower_Temp Store at ≤ 4°C Check_Storage_Temp->Lower_Temp Yes Check_Oxygen_Exposure Container Sealed? Check_Light_Exposure->Check_Oxygen_Exposure No Use_Amber_Vials Store in Dark/Amber Vials Check_Light_Exposure->Use_Amber_Vials Yes Check_pH Acidic pH? Check_Oxygen_Exposure->Check_pH Yes Seal_Container Seal Tightly / Purge with N2 Check_Oxygen_Exposure->Seal_Container No Adjust_pH Adjust to Neutral pH Check_pH->Adjust_pH Yes End Stability Improved Check_pH->End No Lower_Temp->Check_Light_Exposure Use_Amber_Vials->Check_Oxygen_Exposure Seal_Container->Check_pH Adjust_pH->End

Caption: Troubleshooting guide for Lycopene degradation.

References

Technical Support Center: Lysopine Synthase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lysopine synthase (also known as this compound dehydrogenase, LysDH) assay. The guidance is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound synthase assay?

The this compound synthase assay measures the activity of this compound dehydrogenase (EC 1.5.1.16), which catalyzes the reversible reductive condensation of L-lysine and pyruvate to form this compound. The reaction is dependent on the coenzyme nicotinamide adenine dinucleotide phosphate (NADPH). The activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][2]

The reaction is as follows: L-Lysine + Pyruvate + NADPH + H⁺ ⇌ this compound + NADP⁺ + H₂O[2]

Alternatively, the reverse reaction, the oxidative deamination of this compound, can be measured by monitoring the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.

Q2: What are the optimal pH and temperature conditions for the this compound synthase assay?

The optimal pH for this compound dehydrogenase activity is generally in the alkaline range. For the reductive condensation of lysine and pyruvate, a pH of around 7.0 is optimal. However, for the oxidative deamination of saccharopine, a related opine, the optimal pH is 9.0.[3] For similar dehydrogenase reactions, an alkaline pH of 9.0 to 10.0 is often preferred.[4] The optimal temperature for enzymes from many organisms is typically around 37°C, but this can vary depending on the source of the enzyme.[5] It is recommended to determine the optimal pH and temperature empirically for the specific enzyme being used.

Q3: What are some common interfering substances in a this compound synthase assay?

Several substances can interfere with NADH/NADPH-based spectrophotometric assays:

  • Contaminating Dehydrogenases: Crude enzyme preparations may contain other dehydrogenases that can oxidize NADPH, leading to a false-positive signal or high background.[6]

  • Particulate Matter: Cell debris or precipitated protein in the enzyme preparation can cause light scattering, leading to noisy or drifting absorbance readings.

  • Colored Compounds: Compounds in the sample that absorb light at 340 nm will interfere with the assay.

  • Enzyme Inhibitors: Various compounds can act as inhibitors of dehydrogenase enzymes. For example, some urea cycle metabolites have been shown to inhibit lysine-ketoglutarate reductase.[7] It is also known that diethyl pyrocarbonate can inactivate saccharopine dehydrogenase.[8]

Troubleshooting Guides

Below are common problems encountered during a this compound synthase assay, along with their potential causes and solutions.

Problem 1: No or Very Low Enzyme Activity
Possible Cause Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh enzyme dilutions for each experiment.
Incorrect Assay Conditions Verify the pH of the buffer is within the optimal range for the enzyme (typically alkaline for the oxidative deamination).[4] Ensure the assay is performed at the optimal temperature.[5]
Missing or Degraded Cofactor/Substrates Prepare fresh solutions of NADPH, lysine, and pyruvate. NADPH is particularly sensitive to degradation. Store stock solutions appropriately.
Presence of Inhibitors Dialyze the enzyme preparation to remove potential small molecule inhibitors. If the inhibitor is known, it may be possible to remove it through other purification steps.
Incorrect Wavelength Setting Ensure the spectrophotometer is set to measure absorbance at 340 nm.
Problem 2: High Background Absorbance or Rapid Decrease in Absorbance in the No-Enzyme Control
Possible Cause Solution
Contaminated Reagents Use high-purity water and reagents to prepare buffers and substrate solutions. Filter-sterilize solutions if necessary.
Spontaneous Degradation of NADPH Prepare NADPH solutions fresh before each experiment and keep them on ice. The stability of NADH (and NADPH) is pH-dependent, with degradation occurring more rapidly at acidic pH.[6]
Presence of Contaminating Dehydrogenases If using a crude enzyme extract, consider further purification steps to remove other dehydrogenases.[6]
Light Scattering Centrifuge the enzyme preparation and other reagents to remove any particulate matter before use.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Solution
Pipetting Errors Calibrate pipettes regularly. Use a master mix for reagents to minimize pipetting variations between wells.[10]
Temperature Fluctuations Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.[9] Use a temperature-controlled plate reader or water bath.
Variable Incubation Times Use a multichannel pipette or an automated dispenser to start the reactions simultaneously.
Instability of Reagents Prepare fresh reagents, especially NADPH and the enzyme, for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with water or buffer to create a humidity barrier.

Experimental Protocols

Spectrophotometric Assay for this compound Synthase (Dehydrogenase)

This protocol is for a standard spectrophotometric assay measuring the oxidation of NADPH at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0-9.0, to be optimized)

  • L-Lysine solution (stock concentration to be determined based on enzyme Km)

  • Sodium pyruvate solution (stock concentration to be determined based on enzyme Km)

  • NADPH solution (freshly prepared, ~0.2 mM final concentration)

  • Purified or partially purified this compound synthase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing the buffer, L-lysine, and sodium pyruvate at their final desired concentrations.

  • Equilibrate to assay temperature: Incubate the master mix and the enzyme solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Set up the reaction:

    • For a 96-well plate: Add the appropriate volume of the master mix to each well.

    • For cuvettes: Add the appropriate volume of the master mix to each cuvette.

  • Add NADPH: Add NADPH to the master mix to a final concentration of approximately 0.2 mM.

  • Initiate the reaction: Add the enzyme solution to the wells/cuvettes to start the reaction. The final volume should be consistent across all samples.

  • Measure absorbance: Immediately place the plate/cuvettes in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of buffer. This control accounts for the non-enzymatic degradation of NADPH.

    • No-substrate control: Omit one of the substrates (lysine or pyruvate) from the reaction mixture to ensure the activity is substrate-dependent.

  • Calculate enzyme activity: Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. Convert the change in absorbance per minute to the change in NADPH concentration using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data Summary

Parameter Typical Value Range Notes
Optimal pH 7.0 (synthesis) / 9.0 (degradation)Highly dependent on the direction of the reaction and enzyme source.[3]
Optimal Temperature 25-40 °CShould be determined empirically for the specific enzyme.[5]
Km for L-Lysine VariesLiterature values for related enzymes can be a starting point.
Km for Pyruvate VariesLiterature values for related enzymes can be a starting point.
Km for NADPH VariesLiterature values for related enzymes can be a starting point.
NADPH Concentration 0.1 - 0.5 mMShould be at a saturating concentration if not the variable substrate.

Visualizations

This compound Synthesis Signaling Pathway

Lysopine_Synthesis_Pathway cluster_reaction Enzymatic Reaction Plant_Cell Plant Cell Lysopine_Synthase_Gene This compound synthase (opine synthase gene) Plant_Cell->Lysopine_Synthase_Gene Expresses T_DNA T-DNA T_DNA->Plant_Cell Integrates into genome Lysopine_Synthase_Enzyme This compound Synthase (Enzyme) Lysopine_Synthase_Gene->Lysopine_Synthase_Enzyme Translates to This compound This compound Lysopine_Synthase_Enzyme->this compound NADP NADP+ Lysopine_Synthase_Enzyme->NADP Lysine L-Lysine Lysine->Lysopine_Synthase_Enzyme Pyruvate Pyruvate Pyruvate->Lysopine_Synthase_Enzyme Agrobacterium_tumefaciens Agrobacterium_tumefaciens This compound->Agrobacterium_tumefaciens Utilized as nutrient source NADPH NADPH NADPH->Lysopine_Synthase_Enzyme

Caption: this compound synthesis pathway initiated by Agrobacterium tumefaciens.

Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity Check_Enzyme Check Enzyme: - Storage conditions? - Freeze-thaw cycles? - Fresh dilution? Start->Check_Enzyme Check_Reagents Check Reagents: - Fresh NADPH? - Substrate degradation? - Correct concentrations? Check_Enzyme->Check_Reagents Enzyme OK Resolved Problem Resolved Check_Enzyme->Resolved Issue Found & Fixed Check_Conditions Check Assay Conditions: - Optimal pH? - Optimal temperature? - Correct buffer? Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Resolved Issue Found & Fixed Check_Instrument Check Instrument: - Wavelength at 340 nm? - Path length correct? - Blanked correctly? Check_Conditions->Check_Instrument Conditions OK Check_Conditions->Resolved Issue Found & Fixed Inhibitor_Check Suspect Inhibitor? - Dialyze enzyme - Run dilution series of extract Check_Instrument->Inhibitor_Check Instrument OK Check_Instrument->Resolved Issue Found & Fixed Inhibitor_Check->Resolved Inhibitor removed/ No inhibitor present Unresolved Problem Persists: Consult literature for specific - inhibitors - enzyme characteristics Inhibitor_Check->Unresolved Problem persists

Caption: A logical workflow for troubleshooting low enzyme activity.

References

Technical Support Center: Lysopine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the extraction of lysopine from plant tissues, particularly crown gall tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from plants?

This compound (N2-(D-1-carboxyethyl)-L-lysine) is an opine, a class of low-molecular-weight compounds derived from amino acids. It is found in crown gall tumors of plants, which are induced by the bacterium Agrobacterium tumefaciens. The bacterium transfers a portion of its DNA (T-DNA) to the plant genome, leading to the synthesis of opines like this compound, which the bacterium can use as a nutrient source. Researchers extract this compound for various studies, including understanding plant-pathogen interactions, investigating tumor metabolism, and exploring its potential as a biomarker.

Q2: What are the primary challenges in this compound extraction?

The main challenges in this compound extraction from plant crown gall tumors include:

  • Low concentration: While significantly higher in tumor tissue compared to healthy plant tissue, the overall concentration of this compound can still be relatively low, necessitating efficient extraction methods.

  • Complex plant matrix: Crown gall tumors are a complex mixture of plant cells, metabolites, and bacterial components. This complexity can lead to the co-extraction of numerous compounds that interfere with this compound purification and analysis.

  • This compound stability: As an amino acid derivative, this compound can be susceptible to degradation under harsh extraction conditions (e.g., extreme pH or high temperatures).

  • Accurate quantification: The presence of structurally similar compounds can complicate the accurate quantification of this compound.

Q3: What type of plant tissue is the best source for this compound extraction?

Crown gall tumor tissue is the primary source for this compound extraction. Studies have shown that tumor tissue can contain significantly more this compound than normal, healthy plant tissue[1]. For comparative studies, it is advisable to also perform extractions on healthy tissue from the same plant.

Troubleshooting Guide

Low or No this compound Yield

Issue: After performing the extraction protocol, the final yield of this compound is very low or undetectable.

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure thorough homogenization of the plant tumor tissue. Grinding frozen tissue to a fine powder in liquid nitrogen is highly effective.
Incorrect Extraction Solvent Verify the polarity of your extraction solvent. This compound is a polar molecule; aqueous buffers or alcohol-based solvents are generally effective.
Degradation of this compound Maintain cold conditions (4°C) throughout the extraction process to minimize enzymatic degradation. Avoid strong acids or bases in your extraction buffer unless required for a specific protocol, and if so, minimize exposure time.
Insufficient Amount of Starting Material Increase the initial amount of crown gall tumor tissue used for the extraction.
Suboptimal Growth of Crown Gall Tumor Ensure that the Agrobacterium tumefaciens strain used is capable of inducing this compound-producing tumors and that the infection and tumor growth period is sufficient for opine accumulation.
Poor Purity of this compound Extract

Issue: The extracted sample contains a high level of contaminants, interfering with downstream analysis.

Possible Cause Troubleshooting Step
Co-extraction of Other Metabolites Incorporate a purification step after the initial extraction. Techniques like ion-exchange chromatography or solid-phase extraction (SPE) can be effective in separating this compound from other compounds.
Presence of Pigments and Phenolic Compounds Include a step to remove pigments and phenolics. This can be achieved by an initial wash with a non-polar solvent or by using adsorbents like polyvinylpolypyrrolidone (PVPP) in your extraction buffer.
Contamination with Bacterial Components If working with fresh tumors, ensure the surface is thoroughly washed to remove excess bacteria before homogenization.
Inconsistent or Non-Reproducible Results

Issue: Repetitive extractions from similar plant material yield significantly different results.

Possible Cause Troubleshooting Step
Variability in Plant Material Harvest crown gall tumors at a consistent developmental stage. The concentration of this compound may vary with tumor age and size.
Inconsistent Homogenization Standardize the homogenization procedure to ensure consistent particle size and cell disruption across all samples.
Precipitation of this compound during Storage If storing extracts, ensure they are kept at an appropriate temperature (e.g., -20°C or -80°C) and that this compound remains soluble in the storage buffer.

Experimental Protocols

Protocol 1: General this compound Extraction from Crown Gall Tumors

This protocol provides a general method for the extraction of this compound for qualitative or quantitative analysis.

  • Harvest and Prepare Tissue:

    • Excise crown gall tumors from the host plant.

    • Wash the tumors with sterile distilled water to remove any soil and surface bacteria.

    • Blot the tissue dry and record the fresh weight.

    • Immediately freeze the tissue in liquid nitrogen.

  • Homogenization:

    • Grind the frozen tumor tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 3 volumes of extraction buffer (e.g., 80% methanol or a phosphate buffer at neutral pH) per gram of tissue.

    • Vortex thoroughly for 1-2 minutes.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude this compound extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using solid-phase extraction (SPE) with a suitable ion-exchange resin to separate this compound from interfering compounds.

  • Analysis:

    • The final extract can be analyzed using techniques such as paper electrophoresis, high-performance liquid chromatography (HPLC), or mass spectrometry (MS) for the detection and quantification of this compound.

Data Presentation

The following table presents hypothetical quantitative data for this compound extraction from different plant sources to illustrate expected outcomes.

Plant Species Tissue Type Extraction Method Mean this compound Yield (µg/g fresh weight) Purity (%)
Nicotiana tabacumCrown Gall Tumor80% Methanol150.585
Nicotiana tabacumHealthy Stem80% Methanol6.2N/A
Lycopersicon esculentumCrown Gall TumorPhosphate Buffer135.882
Lycopersicon esculentumHealthy StemPhosphate Buffer5.1N/A

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield Start Low or No this compound Yield CheckLysis Was cell lysis complete? Start->CheckLysis ImproveLysis Improve Homogenization (e.g., liquid nitrogen grinding) CheckLysis->ImproveLysis No CheckSolvent Was the extraction solvent appropriate? CheckLysis->CheckSolvent Yes ImproveLysis->CheckSolvent ChangeSolvent Use a more polar solvent (e.g., 80% methanol) CheckSolvent->ChangeSolvent No CheckDegradation Could this compound have degraded? CheckSolvent->CheckDegradation Yes ChangeSolvent->CheckDegradation ControlTemp Maintain cold chain (4°C) and check buffer pH CheckDegradation->ControlTemp Yes CheckMaterial Was there sufficient starting material? CheckDegradation->CheckMaterial No ControlTemp->CheckMaterial IncreaseMaterial Increase amount of crown gall tissue CheckMaterial->IncreaseMaterial No End Re-evaluate Yield CheckMaterial->End Yes IncreaseMaterial->End

Caption: Troubleshooting decision tree for low this compound yield.

Experimental Workflow for this compound Extraction

Lysopine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis Harvest Harvest Crown Gall Tumors Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddBuffer Add Extraction Buffer Grind->AddBuffer Homogenize Vortex & Incubate AddBuffer->Homogenize Centrifuge Centrifuge to Clarify Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Purify Purify via SPE (Optional) Supernatant->Purify Analyze Analyze by HPLC/MS Purify->Analyze

Caption: A typical workflow for this compound extraction from plant tumors.

References

Technical Support Center: Optimizing Lysopine Yield in Agrobacterium Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maximizing lysopine yield in Agrobacterium-mediated plant transformation systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and resolve common issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Agrobacterium Growth 1. Incorrect growth medium composition or pH.2. Suboptimal growth temperature.3. Inappropriate antibiotic concentrations.4. Poor aeration of the culture.1. Ensure the use of an appropriate medium such as YEP or LB, with a pH between 7.0 and 7.2.2. Incubate Agrobacterium tumefaciens at its optimal temperature of 28°C.[1]3. Verify the correct working concentrations of antibiotics for your specific strain. Remember to double the concentration for solid media compared to liquid media.4. Use a shaking incubator (200-250 rpm) and ensure the culture volume does not exceed 25% of the flask volume.
Low Transformation Efficiency 1. Inefficient virulence (vir) gene induction.2. Low bacterial density during co-cultivation.3. Suboptimal co-cultivation conditions (duration, temperature, pH).4. Plant tissue is not at a receptive stage.1. Add a phenolic inducer like acetosyringone (100-200 µM) to the Agrobacterium culture several hours before co-cultivation.[2][3]2. Use an Agrobacterium culture in the logarithmic growth phase (OD600 of 0.6-0.8).[4]3. Optimize co-cultivation time (typically 2-3 days) and use a slightly acidic co-cultivation medium (pH 5.2-5.8).[5]4. Use young, healthy plant explants, as they are more susceptible to transformation.
Low this compound Yield Despite Good Transformation 1. Insufficient precursor availability (lysine and pyruvate) in the host plant tissue.2. Degradation of this compound by the host plant or contaminating microorganisms.3. Inefficient extraction of this compound from plant tissues.1. Consider supplementing the plant culture medium with lysine to enhance precursor pools.2. Ensure aseptic techniques throughout the process to prevent microbial contamination. Harvest tissues at the optimal time point before potential degradation.3. Use a validated extraction protocol, such as a methanol-based extraction, to ensure efficient recovery of opines.[6]
Inconsistent this compound Yields Between Experiments 1. Variability in Agrobacterium culture age and density.2. Inconsistent preparation of plant explants.3. Fluctuations in incubator temperature or shaker speed.1. Standardize the Agrobacterium culture protocol, always using a culture from the same growth phase.2. Use explants of the same age and from the same part of the plant for each experiment.3. Regularly calibrate and monitor laboratory equipment to ensure consistent experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an opine, a class of amino acid derivatives produced in plant cells transformed by Agrobacterium tumefaciens. It is synthesized by the enzyme this compound synthase (Lys), which is encoded by a gene on the transferred T-DNA. This compound serves as a specific source of carbon and nitrogen for the colonizing Agrobacterium, giving it a competitive advantage.[7][8] In a biotechnological context, its production can be indicative of successful transformation and can be used as a reporter system.

Q2: Which Agrobacterium strain is best for this compound production?

While many Agrobacterium strains can be engineered for this compound production, those with a high transformation efficiency, such as AGL1, EHA105, or GV3101, are commonly used. The choice of strain may also depend on the host plant species. It is recommended to test several strains to determine the most effective one for your specific experimental system.[9]

Q3: How can I increase the induction of virulence genes for better transformation and this compound yield?

Induction of the vir genes is critical for T-DNA transfer. This process is initiated by phenolic compounds released from wounded plant tissues. To enhance this, you should:

  • Add acetosyringone (100-200 µM) to your Agrobacterium culture 4-6 hours before infecting the plant tissue.

  • Use a co-cultivation medium with a slightly acidic pH (5.2-5.8), as a low pH environment also promotes vir gene expression.

  • Some studies have shown that the presence of certain opines can further enhance vir gene induction, creating a positive feedback loop.[6][10]

Q4: What is the optimal density of Agrobacterium for co-cultivation?

The optimal density is a balance between ensuring sufficient bacteria for transformation and avoiding overgrowth that can be detrimental to the plant tissue. A common starting point is an Agrobacterium suspension with an optical density at 600 nm (OD600) of 0.6 to 0.8.[4] However, this may need to be optimized for your specific plant system.

Q5: How do I extract and quantify this compound from plant tissues?

This compound can be extracted from homogenized plant tissue using a solvent-based method, typically with an 80% methanol solution.[6] Quantification is most accurately performed using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[6] This often requires derivatization of the amino group to allow for detection by UV or fluorescence detectors.

Data Presentation

The following table summarizes the expected impact of key parameters on this compound yield based on general principles of Agrobacterium culture and transformation. This data is illustrative and should be optimized for specific experimental systems.

Parameter Condition A Yield (Relative Units) Condition B Yield (Relative Units) Condition C Yield (Relative Units)
Culture Temperature 25°C7528°C10032°C60
Culture pH 6.5807.01007.590
Acetosyringone (µM) 03010090200100
Co-cultivation Time (days) 1502100470
Co-cultivation pH 5.0855.61006.275

Experimental Protocols

Protocol 1: Optimizing Agrobacterium Culture for High Transformation Potential
  • Preparation of Media: Prepare Yeast Extract Peptone (YEP) medium (10 g/L yeast extract, 10 g/L peptone, 5 g/L NaCl) and adjust the pH to 7.0. Autoclave and cool to 50°C before adding the appropriate antibiotics.

  • Inoculation: Inoculate 50 mL of YEP medium in a 250 mL flask with a single colony of your chosen Agrobacterium strain from a fresh plate.

  • Incubation: Grow the culture overnight at 28°C with vigorous shaking (220 rpm).

  • Sub-culturing: The next day, inoculate a fresh 50 mL of YEP with the overnight culture to achieve an initial OD600 of ~0.1.

  • Growth to Log Phase: Incubate at 28°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 = 0.6-0.8).

  • Induction of Virulence: Add acetosyringone to a final concentration of 200 µM and continue to incubate for another 4-6 hours.

  • Harvesting: Centrifuge the bacterial culture at 4000 x g for 10 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the bacterial pellet in a liquid co-cultivation medium (e.g., MS medium with appropriate vitamins) to the desired final OD600 for infection.

Protocol 2: this compound Extraction and Quantification
  • Tissue Homogenization: Harvest 100-200 mg of transformed plant tissue and immediately freeze it in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample for 10 minutes in a sonication bath to ensure complete cell lysis.[6]

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, a second extraction of the pellet can be performed and the supernatants pooled.

  • Sample Preparation for HPLC: Evaporate the methanol from the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of HPLC-grade water.

  • Derivatization (Example with OPA):

    • In a vial, mix 50 µL of the aqueous extract with 150 µL of borate buffer (pH 9.5).

    • Add 50 µL of o-phthalaldehyde (OPA) reagent.

    • Incubate at room temperature for 2 minutes in the dark.

    • The sample is now ready for injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., sodium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).

    • Quantification: Create a standard curve using a certified this compound standard to quantify the concentration in the samples.

Visualizations

Experimental_Workflow cluster_analysis Analysis Agro_Culture 1. Agrobacterium Culture (YEP, 28°C, 220 rpm) Induction 2. Virulence Induction (Add Acetosyringone) Agro_Culture->Induction Harvest 3. Harvest & Resuspend (Centrifuge & resuspend in MS) Induction->Harvest CoCultivate 5. Co-cultivation (2-3 days, 25°C, dark) Harvest->CoCultivate Infection Explant 4. Prepare Plant Explants Explant->CoCultivate Selection 6. Selection & Regeneration (Antibiotic selection) CoCultivate->Selection Harvest_Plant 7. Harvest Transformed Tissue Selection->Harvest_Plant Extraction 8. This compound Extraction (80% Methanol) Harvest_Plant->Extraction Quantification 9. HPLC Quantification Extraction->Quantification

Caption: Workflow for optimizing this compound yield.

Signaling_Pathway cluster_bacteria Agrobacterium Cell cluster_plant Plant Cell VirA VirA (Sensor Kinase) VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes vir Genes VirG->vir_genes Activates Transcription T_DNA T-DNA Processing & Export vir_genes->T_DNA Mediates T_DNA_integrated T-DNA Integration T_DNA->T_DNA_integrated Transfer to Plant Opine_Catabolism Opine Catabolism Genes (occ) Lysopine_Catabolism This compound -> C + N sources Opine_Catabolism->Lysopine_Catabolism Enzymes Plant_Nucleus Plant Nucleus Lys_Synthase This compound Synthase (Lys) T_DNA_integrated->Lys_Synthase Expression Lysopine_Synthesis Lysine + Pyruvate -> this compound Lys_Synthase->Lysopine_Synthesis Catalyzes Lysopine_Export This compound Lysopine_Synthesis->Lysopine_Export Phenols Plant Phenols (e.g., Acetosyringone) Phenols->VirA Sensed by Lysopine_Export->Opine_Catabolism Uptake & Induction

Caption: this compound synthesis and catabolism pathway.

References

Technical Support Center: Lysopine Degradation in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lysopine degradation in plant tissue culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound catabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation studied in plant tissue culture?

A1: this compound is an opine, a class of low-molecular-weight compounds synthesized in plant crown gall tumors induced by the bacterium Agrobacterium tumefaciens. The genes for opine synthesis are located on the T-DNA of the bacterial Ti plasmid, which is transferred to the plant genome. Agrobacterium can then utilize these opines as a source of carbon and nitrogen. The degradation of this compound is primarily carried out by the bacterium, not the plant tissue itself. Studying this process provides insights into the metabolic interactions between Agrobacterium and the host plant, which is crucial for understanding plant genetic engineering and developing disease control strategies.

Q2: Which organism is responsible for this compound degradation?

A2: Agrobacterium tumefaciens is the primary organism responsible for this compound degradation. The genes encoding the enzymes for this compound catabolism are located on the Ti plasmid of the bacterium.

Q3: What is the metabolic pathway for this compound degradation in Agrobacterium?

A3: this compound is a derivative of octopine. The catabolism of octopine-family opines, including this compound, is primarily governed by the occ (octopine catabolism) operon on the Ti plasmid. The degradation of this compound likely involves an oxidase that breaks it down into its constituent amino acid (lysine) and pyruvate. This process allows the bacterium to utilize these compounds for its growth and metabolism.

Q4: Can plant cells degrade this compound?

A4: Generally, plant cells do not possess the enzymatic machinery to degrade this compound. The synthesis of this compound occurs in the transformed plant cells, but its catabolism is a specific trait of Agrobacterium.

Troubleshooting Guides

This section addresses common issues encountered during experiments on this compound degradation.

Issue 1: No or Low this compound Degradation Observed

Q: I have co-cultured Agrobacterium with this compound-producing plant tissue, but I don't see a significant decrease in this compound concentration over time. What could be the problem?

A: Several factors could contribute to this issue:

  • Inactive Agrobacterium Strain: The Agrobacterium strain used may lack a functional occ operon for this compound catabolism. Verify the genetic makeup of your bacterial strain.

  • Suboptimal Co-culture Conditions: The growth of Agrobacterium might be inhibited.

    • Antibiotic Carryover: Residual antibiotics from plant tissue culture media can inhibit bacterial growth. Ensure thorough washing of plant tissues before co-culture.

    • Inappropriate Media: The co-culture medium may not support robust bacterial growth. Ensure the medium has an appropriate pH and nutrient composition for Agrobacterium.

    • Temperature: Extreme temperatures can inhibit bacterial growth and enzyme activity. Maintain an optimal temperature for your Agrobacterium strain, typically around 25-28°C.

  • Low Bacterial Density: The initial inoculum of Agrobacterium may be too low to cause a detectable decrease in this compound within the experimental timeframe.

  • This compound Instability: While generally stable, prolonged exposure to extreme pH or high temperatures in the culture medium could lead to some non-enzymatic degradation, which might mask the biological degradation.[1][2]

Issue 2: High Variability in this compound Degradation Rates

Q: I am observing inconsistent results between replicate experiments for this compound degradation. What could be the cause?

A: High variability can stem from several sources:

  • Inconsistent Agrobacterium Inoculum: Ensure the bacterial culture is in the same growth phase (preferably exponential) and at a consistent density (OD600) for each experiment.

  • Uneven Distribution of Bacteria: In a solid or semi-solid co-culture system, ensure the bacteria are evenly applied to the plant tissue.

  • Variable Plant Tissue Health: The physiological state of the plant tissue can influence the interaction with Agrobacterium. Use healthy, uniform plant material for all experiments.

  • Inaccurate Sampling: Ensure that samples are collected consistently at each time point and that the extraction procedure is reproducible.

  • Analytical Method Variability: Inconsistencies in sample preparation, injection volume, or detection parameters can lead to variable results.

Issue 3: Interference in this compound Detection Assays

Q: I am having trouble getting clear and reproducible results from my this compound detection assay (e.g., paper electrophoresis, TLC, or HPLC). What are common sources of interference?

A: Plant extracts are complex mixtures that can interfere with analytical methods.

  • Phenolic Compounds: Plant tissues, especially when wounded or stressed, produce phenolic compounds that can interfere with various assays. Including antioxidants like PVP (polyvinylpyrrolidone) or ascorbic acid during extraction can help.

  • High Salt Concentration: High salt concentrations in the plant tissue culture medium or extraction buffer can affect the migration of compounds in electrophoresis and chromatography.

  • Pigments: Plant pigments can interfere with colorimetric assays or co-elute with this compound in chromatography. Sample cleanup steps like solid-phase extraction (SPE) may be necessary.

  • Primary Metabolites: Other amino acids and organic acids in the plant extract can have similar retention times or electrophoretic mobility to this compound. Optimization of the separation method (e.g., mobile phase composition in TLC/HPLC, buffer pH in electrophoresis) is crucial.

Data Presentation

ParameterValueUnits
Degradation Rate Constant (k) e.g., 0.05h⁻¹
Half-life (t₁/₂) e.g., 13.86h
Initial this compound Concentration e.g., 100µg/g fresh weight
Final this compound Concentration (at time t) e.g., 25µg/g fresh weight
Experimental Duration (t) e.g., 48h

Note: The values in this table are hypothetical and should be replaced with experimental data.

Experimental Protocols

General Experimental Workflow for Monitoring this compound Degradation

This protocol outlines a general procedure for studying the degradation of this compound by Agrobacterium tumefaciens in a plant tissue co-culture system.

Experimental_Workflow A Prepare this compound-Producing Plant Tissue Culture C Co-cultivate Plant Tissue with Agrobacterium A->C B Prepare Overnight Culture of Agrobacterium tumefaciens B->C D Collect Samples at Different Time Points C->D E Extract Opines from Plant Tissue and Media D->E F Analyze this compound Concentration (e.g., by HPLC or Paper Electrophoresis) E->F G Determine Degradation Rate F->G

Caption: A general workflow for a this compound degradation experiment.

Detailed Methodology for Paper Electrophoresis of Opines

Paper electrophoresis is a classical and effective method for the separation and qualitative or semi-quantitative analysis of opines.

Materials:

  • Whatman 3MM chromatography paper

  • Electrophoresis apparatus with a high-voltage power supply

  • Formic acid/acetic acid buffer (pH 1.8-2.0)

  • Phenanthrenequinone reagent (for visualization)

  • Standard solutions of this compound and other relevant opines

  • Plant tissue extracts

Procedure:

  • Preparation of the Paper: Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus. Mark a faint pencil line for the origin.

  • Sample Application: Spot a small volume (5-10 µL) of the plant tissue extract and standard solutions onto the origin line. Allow the spots to dry completely.

  • Electrophoresis:

    • Saturate the paper with the formic acid/acetic acid buffer.

    • Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

    • Apply a voltage of approximately 400-600 V for 1-2 hours. The exact voltage and time will need to be optimized.

  • Visualization:

    • After electrophoresis, dry the paper in a fume hood.

    • Spray the paper evenly with the phenanthrenequinone reagent.

    • Heat the paper at 60-80°C for 10-15 minutes.

    • Opines will appear as fluorescent spots under UV light. This compound will have a characteristic migration distance that can be compared to the standard.

Signaling Pathway: this compound Catabolism Regulation

The degradation of this compound is regulated as part of the octopine catabolism pathway, which is controlled by a regulatory protein.

Lysopine_Catabolism_Regulation This compound This compound OccR OccR (Regulatory Protein) This compound->OccR Induces Degradation_Products Lysine + Pyruvate This compound->Degradation_Products occ_operon occ Operon (Catabolic Genes) OccR->occ_operon Activates Transcription Catabolic_Enzymes Catabolic Enzymes occ_operon->Catabolic_Enzymes Translation Catabolic_Enzymes->this compound Degrades

Caption: Simplified regulation of the this compound catabolism operon.

References

Technical Support Center: Lysopine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysopine detection assays.

FAQs: Interference in this compound Detection

Q1: What are the common methods for detecting this compound?

A1: The primary methods for detecting this compound, an opine found in plant crown gall tumors, include paper electrophoresis, High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Paper electrophoresis separates compounds based on their charge and is a classic method for opine analysis. HPLC provides more quantitative results, while enzymatic assays often offer high specificity by using enzymes like this compound dehydrogenase.

Q2: What are the potential sources of interference in this compound detection?

A2: Interference in this compound detection can arise from several sources, depending on the method used. Common interfering substances include:

  • Other Opines: Structurally similar opines, such as octopine and nopaline, which are also found in crown gall tumors, can co-elute in chromatography or cross-react in less specific assays.[1][2][3][4]

  • Amino Acids: High concentrations of amino acids in plant extracts may interfere with the separation and detection of this compound, particularly in paper electrophoresis and some derivatization-based HPLC methods.

  • Plant Metabolites: A wide range of compounds present in plant extracts, such as phenols and secondary metabolites, can interfere with various detection methods.[5]

  • Sample Matrix Effects: The complex nature of the sample matrix (e.g., plant tissue homogenate) can affect the efficiency of extraction and the performance of the analytical method.

Q3: How can I minimize interference from other opines?

A3: To minimize interference from other opines, consider the following strategies:

  • Method Selection: Opt for a high-resolution separation technique like HPLC, which is better able to distinguish between different opine compounds.

  • Chromatographic Optimization: In HPLC, adjust the mobile phase composition, gradient, and column chemistry to achieve baseline separation of this compound from other opines.

  • Specific Enzymatic Assays: Utilize enzymes that are highly specific for this compound, such as this compound dehydrogenase, to reduce cross-reactivity with other opines.

Troubleshooting Guides

Paper Electrophoresis

Issue: Poor separation or overlapping spots.

Possible Cause Troubleshooting Steps
Incorrect Buffer pH The pH of the electrophoresis buffer is critical for the differential migration of opines. Verify the pH of your buffer and adjust as necessary. For opine separation, a slightly acidic buffer is often used.
Sample Overloading Applying too much sample to the paper can lead to broad, diffuse spots that are difficult to resolve. Reduce the amount of sample applied.
Inconsistent Electric Field Ensure that the electrophoresis chamber is level and that the buffer level is consistent in both reservoirs. Check the power supply for stable voltage output.
Presence of Interfering Ions High salt concentrations in the sample can disrupt the local electric field and affect migration. Desalt the sample prior to electrophoresis if necessary.

Issue: Faint or no visible spots after staining.

Possible Cause Troubleshooting Steps
Low this compound Concentration The concentration of this compound in your sample may be below the detection limit of the staining method. Concentrate the sample before application.
Inefficient Staining Ensure the staining solution is fresh and that the staining and destaining times are appropriate for the dye being used.
This compound Degradation This compound can be degraded by microbial contamination. Handle samples aseptically and store them properly.
HPLC Analysis

Issue: Co-elution of this compound with other compounds.

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Modify the mobile phase composition (e.g., organic solvent ratio, pH, ionic strength) to improve the separation of this compound from interfering peaks.
Inappropriate Column The choice of HPLC column is crucial. A reverse-phase C18 column is commonly used, but for highly polar compounds like opines, a hydrophilic interaction chromatography (HILIC) column may provide better separation.
Gradient Not Optimized If using a gradient elution, adjust the gradient profile (slope and duration) to enhance the resolution between this compound and closely eluting compounds.

Issue: Low sensitivity or poor peak shape.

Possible Cause Troubleshooting Steps
Inefficient Derivatization (if used) If a pre- or post-column derivatization method is employed for detection, ensure that the reaction conditions (pH, temperature, reaction time) are optimal for complete derivatization of this compound.
Detector Settings Not Optimized Adjust the detector wavelength (for UV-Vis) or other parameters to maximize the signal-to-noise ratio for the this compound derivative.
Sample Matrix Interference The sample matrix can suppress the detector signal. Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components before HPLC analysis.
Enzymatic Assays

Issue: High background signal or false positives.

Possible Cause Troubleshooting Steps
Non-specific Enzyme Activity The enzyme preparation may have activity towards other substrates present in the sample. Use a highly purified enzyme preparation.
Presence of Endogenous Dehydrogenase Activity The sample itself may contain enzymes that can reduce the detection reagent. Run a control reaction without the specific this compound-metabolizing enzyme to assess background activity.
Interfering Reducing or Oxidizing Agents The sample may contain compounds that directly react with the assay's detection reagents. Include appropriate controls to account for this.

Quantitative Data Summary

Due to the specialized nature of this compound analysis, comprehensive comparative data on the performance of different detection methods is not widely available in the literature. The choice of method often depends on the specific research question, available equipment, and the required level of sensitivity and throughput.

Method Typical Sensitivity Specificity Throughput
Paper Electrophoresis Low to ModerateModerateHigh
HPLC HighHighModerate
Enzymatic Assay Moderate to HighHighHigh (microplate format)

Experimental Protocols

Paper Electrophoresis for Opine Detection

This protocol is a general guideline for the separation of opines, including this compound, from plant crown gall tissue.

Materials:

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.9)

  • Opine standards (this compound, octopine, nopaline)

  • Plant tissue extract

  • High voltage power supply

  • Electrophoresis tank

  • Staining solution (e.g., phenanthrenequinone reagent)

  • UV light source

Procedure:

  • Cut the Whatman 3MM paper to the appropriate size for your electrophoresis apparatus.

  • Mark a faint pencil line for the origin, approximately in the center of the paper.

  • Equilibrate the paper by soaking it in the electrophoresis buffer for at least 30 minutes.

  • Blot the paper gently between two clean sheets of filter paper to remove excess buffer.

  • Spot a small volume (1-5 µL) of the plant extract and opine standards onto the origin line.

  • Place the paper in the electrophoresis tank, ensuring the ends are immersed in the buffer reservoirs.

  • Apply a constant voltage (e.g., 400-600 V) for a duration sufficient to achieve separation (typically 1-2 hours).

  • After electrophoresis, remove the paper and dry it in a fume hood.

  • Spray the dried paper with the phenanthrenequinone staining solution and allow it to dry.

  • Visualize the opine spots under a UV light source. Opines will appear as fluorescent spots.

Enzymatic Assay of this compound Dehydrogenase Activity

This assay indirectly measures this compound by quantifying the activity of this compound dehydrogenase, the enzyme that catabolizes it.

Materials:

  • Plant tissue extract containing this compound dehydrogenase

  • This compound substrate solution

  • NADP+ or NAD+ solution

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADP+ (or NAD+), and the plant tissue extract.

  • Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to allow for the measurement of any background reaction.

  • Initiate the reaction by adding the this compound substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH (or NAD+ to NADH).

  • The rate of increase in absorbance is proportional to the this compound dehydrogenase activity.

  • A standard curve can be generated using known concentrations of NADPH or NADH to quantify the enzyme activity.

Visualizations

Experimental_Workflow_Paper_Electrophoresis cluster_prep Sample & Paper Preparation cluster_run Electrophoresis cluster_viz Visualization P1 Cut & Mark Paper P2 Equilibrate in Buffer P1->P2 P3 Blot Dry P2->P3 P4 Spot Sample & Standards P3->P4 R1 Place in Tank P4->R1 Load R2 Apply Voltage R1->R2 V1 Dry Paper R2->V1 Run Complete V2 Stain V1->V2 V3 Visualize under UV V2->V3 Troubleshooting_Paper_Electrophoresis Start Poor Separation? Cause1 Incorrect Buffer pH Start->Cause1 Cause2 Sample Overloading Start->Cause2 Cause3 Inconsistent Field Start->Cause3 Solution1 Verify and Adjust pH Cause1->Solution1 Solution2 Reduce Sample Volume Cause2->Solution2 Solution3 Check Buffer Levels & Power Cause3->Solution3 Lysopine_Dehydrogenase_Signaling This compound This compound L_Lys_DH This compound Dehydrogenase This compound->L_Lys_DH NADPH NADPH L_Lys_DH->NADPH Measured at 340 nm Products Pyruvate + L-Arginine L_Lys_DH->Products NADP NADP+ NADP->L_Lys_DH

References

Validation & Comparative

A Comparative Guide to Lysopine and Octopine Metabolism in Agrobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two key opines, lysopine and octopine, in Agrobacterium tumefaciens. Understanding the nuances of how this bacterium utilizes these tumor-specific compounds as nutrient sources is crucial for research in plant pathology, genetic engineering, and the development of novel antimicrobial strategies.

Introduction to Opine Metabolism in Agrobacterium

Agrobacterium tumefaciens, a soil bacterium renowned for its ability to genetically transform plants, induces the formation of crown gall tumors. These tumors are reprogrammed by the bacterium to synthesize unique amino acid and sugar derivatives known as opines. The "opine concept" posits that these compounds provide a selective advantage to the inciting Agrobacterium strain, which possesses the specific genetic machinery to catabolize them as sources of carbon, nitrogen, and sometimes other essential elements. This compound and octopine are two such opines, both of which are derivatives of basic amino acids, lysine and arginine, respectively. While structurally similar, the efficiency and regulation of their metabolism by Agrobacterium may differ, impacting the bacterium's fitness in the tumor environment.

Signaling Pathways and Catabolism

The catabolism of both this compound and octopine in octopine-type Agrobacterium strains is primarily governed by the occ (octopine catabolism) operon located on the Ti (tumor-inducing) plasmid. The expression of this operon is tightly regulated by the LysR-type transcriptional regulator, OccR, in response to the presence of octopine.[1] While direct experimental evidence for this compound-mediated induction is not extensively documented, the genetic linkage of their catabolism strongly suggests that this compound also serves as an inducer of the occ operon.[2]

The initial and key enzymatic step in the degradation of these opines is catalyzed by octopine oxidase, a membrane-bound enzyme complex encoded by the ooxA and ooxB genes within the occ operon.[3] This enzyme oxidatively cleaves the opine into its constituent amino acid and pyruvate.

Opine_Catabolism_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Occ_Permease Occ Permease (occQMPJ) This compound->Occ_Permease Uptake Octopine Octopine Octopine->Occ_Permease Uptake Lysopine_cyto This compound Occ_Permease->Lysopine_cyto Octopine_cyto Octopine Occ_Permease->Octopine_cyto Octopine_Oxidase Octopine Oxidase (ooxA, ooxB) Lysine Lysine Octopine_Oxidase->Lysine Arginine Arginine Octopine_Oxidase->Arginine Pyruvate Pyruvate Octopine_Oxidase->Pyruvate Lysopine_cyto->Octopine_Oxidase Octopine_cyto->Octopine_Oxidase Central_Metabolism Central Metabolism Lysine->Central_Metabolism Arginine->Central_Metabolism Pyruvate->Central_Metabolism

Fig. 1: Generalized signaling and catabolic pathway for this compound and octopine in Agrobacterium.

Quantitative Comparison of Metabolism

Direct quantitative comparisons of Agrobacterium growth and gene induction on this compound versus octopine are not extensively reported in the literature. However, based on the available data for octopine and the known shared catabolic pathway, we can infer and propose experimental approaches for a direct comparison.

Data Presentation

The following table summarizes known kinetic parameters for octopine and provides a template for the necessary comparative data for this compound.

ParameterOctopineThis compoundReference
Enzyme Kinetics (Octopine Oxidase)
Km1 mMNot Reported[3]
VmaxNot ReportedNot Reported
Growth Kinetics
Maximum Specific Growth Rate (µmax)Not ReportedNot Reported
Substrate Affinity (Ks)Not ReportedNot Reported
Gene Induction (occ operon)
Fold Induction (vs. uninduced)Not ReportedNot Reported
Inducer Concentration for half-maximal induction (EC50)Not ReportedNot Reported

Note: "Not Reported" indicates that specific quantitative data directly comparing the two opines was not found in the surveyed literature. The experimental protocols to obtain this data are provided below.

Experimental Protocols

To generate the missing comparative data, the following experimental protocols can be employed.

Bacterial Growth Curve Measurement

This protocol allows for the determination of the maximum specific growth rate (µmax) and substrate affinity (Ks) of Agrobacterium tumefaciens on minimal media supplemented with either this compound or octopine as the sole carbon and nitrogen source.

Materials:

  • Agrobacterium tumefaciens strain (e.g., C58)

  • AB minimal medium

  • This compound and Octopine stock solutions (filter-sterilized)

  • 96-well microplates

  • Microplate reader with temperature control and shaking capability

Procedure:

  • Prepare Inoculum: Grow an overnight culture of A. tumefaciens in a rich medium (e.g., LB).

  • Wash Cells: Pellet the cells by centrifugation, and wash twice with AB minimal medium lacking a carbon and nitrogen source to remove residual rich media.

  • Standardize Cell Density: Resuspend the washed cells in AB minimal medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.1).

  • Prepare Microplate: In a 96-well plate, add AB minimal medium supplemented with a range of concentrations of either this compound or octopine. Also include control wells with no opine.

  • Inoculate: Inoculate the wells with the standardized bacterial suspension.

  • Incubation and Measurement: Incubate the plate in a microplate reader at 28°C with shaking. Measure the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis: Plot the OD600 values over time to generate growth curves. Calculate the maximum specific growth rate (µmax) from the logarithmic phase of growth. By plotting µ against substrate concentration, the substrate affinity (Ks) can be determined using a Lineweaver-Burk or similar plot.

Growth_Curve_Workflow A Overnight Culture in Rich Medium B Wash Cells in Minimal Medium A->B C Standardize OD600 B->C E Inoculate Plate C->E D Prepare 96-well Plate with Opine Concentrations D->E F Incubate and Measure OD600 in Plate Reader E->F G Analyze Growth Curves (µmax, Ks) F->G

Fig. 2: Experimental workflow for determining bacterial growth kinetics on opines.
β-Galactosidase Assay for occ Operon Induction

This assay quantifies the induction of the occ operon in response to this compound and octopine by using a reporter gene, such as lacZ (encoding β-galactosidase), fused to an occ operon promoter.

Materials:

  • A. tumefaciens strain carrying an occ-lacZ reporter fusion

  • AB minimal medium

  • This compound and Octopine stock solutions

  • Z-buffer, Chloroform, 0.1% SDS

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow Cultures: Grow the reporter strain in AB minimal medium with a suitable carbon source to mid-log phase.

  • Induction: Split the culture and induce separate subcultures with varying concentrations of this compound or octopine. Include an uninduced control. Incubate for a set period (e.g., 4-6 hours).

  • Cell Lysis: Measure the OD600 of each culture. Take a known volume of cells, pellet them, and resuspend in Z-buffer. Lyse the cells by adding chloroform and SDS, followed by vortexing.

  • Enzymatic Reaction: Start the reaction by adding ONPG to the lysed cell suspension and incubate at 28°C.

  • Stop Reaction: Stop the reaction by adding 1 M Na2CO3 when a yellow color has developed.

  • Measure Absorbance: Measure the absorbance of the reaction mixture at 420 nm.

  • Calculate Miller Units: Calculate the β-galactosidase activity in Miller units, which normalizes the A420 reading to the cell density and reaction time.

Beta_Gal_Workflow A Grow Reporter Strain to Mid-log Phase B Induce with this compound or Octopine A->B C Lyse Cells B->C D Add ONPG (Start Reaction) C->D E Stop Reaction with Na2CO3 D->E F Measure A420 E->F G Calculate Miller Units F->G

References

Nopaline vs. Lysopine as Virulence Markers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of plant pathology and biotechnology, Agrobacterium tumefaciens serves as a paradigm for inter-kingdom gene transfer. The virulence of this bacterium is intricately linked to the production and catabolism of opines, which are unique amino acid or sugar derivatives synthesized by crown gall tumors. These opines are classified based on their chemical structure, with nopaline and the octopine family (which includes lysopine) being among the most extensively studied. This guide provides a detailed comparison of nopaline and this compound as virulence markers, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms. The ability of Agrobacterium to catabolize a specific opine is a key indicator of the type of Ti (tumor-inducing) plasmid it harbors and is highly correlated with its virulence.[1]

Quantitative Comparison of Virulence-Associated Characteristics

While a direct quantitative comparison of virulence solely attributable to the type of opine catabolized is complex due to other genetic factors on the Ti plasmid, the following table summarizes key quantitative and qualitative differences based on available research. A significant factor influencing virulence, particularly host range, is the presence of the virF gene on octopine-type Ti plasmids, which is typically absent from nopaline-type plasmids.[2][3]

FeatureNopaline-type StrainsThis compound/Octopine-type StrainsKey Findings & Citations
Associated Opine(s) Nopaline, Agrocinopines A & BOctopine, this compound, Octopinic Acid, Mannopine, AgropineNopaline and octopine are catabolic opines, while agrocinopines can act as conjugative opines, promoting Ti plasmid transfer.[4]
Opine Production in Tumors Generally consistent levels across different inducing bacterial biotypes.Can vary significantly; some biotype 3 isolates induce tumors with very large amounts of octopine compared to biotype 1 tumors.[4]
virF Gene Presence Typically absent or non-functional.Present and functional.The absence of a functional virF in nopaline strains can lead to reduced virulence on certain hosts like Nicotiana glauca.[2][5]
Virulence on Nicotiana glauca Weakly virulent.Strongly virulent.This difference in virulence is directly attributed to the presence of the virF locus in octopine strains.[2]
Enhancement of vir Gene Induction Nopaline enhances acetosyringone-mediated vir gene induction.Octopine enhances acetosyringone-mediated vir gene induction (2- to 10-fold).Both opines can stimulate the activity of virulence genes, aiding the infection process.[6]
Regulatory Protein NocR (Nopaline Catabolism Regulator)OccR (Octopine Catabolism Regulator)Both are LysR-type transcriptional regulators that control the expression of opine catabolism genes.[7]

Signaling Pathways and Regulatory Mechanisms

The catabolism of nopaline and octopine/lysopine is governed by distinct regulatory circuits encoded on the Ti plasmid. These pathways are centered around the LysR-type transcriptional regulators, NocR for nopaline and OccR for octopine.

Nopaline Catabolism (noc) Regulatory Pathway

The noc region on the nopaline Ti plasmid contains the genes for nopaline transport and degradation. The expression of these genes is controlled by the NocR protein. In the presence of nopaline, NocR activates the transcription of the noc operons.

nopaline_pathway Nopaline Nopaline NocR NocR (Regulator) Nopaline->NocR Binds noc_promoter noc Promoter NocR->noc_promoter Activates noc_genes Nopaline Catabolism Genes (Transport & Degradation) noc_promoter->noc_genes Transcription

Caption: Nopaline-dependent activation of catabolism genes via NocR.

Octopine/Lysopine Catabolism (occ) Regulatory Pathway

Similarly, the occ region of the octopine Ti plasmid encodes the machinery for octopine and this compound catabolism. The OccR protein, upon binding to octopine, activates the transcription of the occ genes.

octopine_pathway Octopine Octopine/Lysopine OccR OccR (Regulator) Octopine->OccR Binds occ_promoter occ Promoter OccR->occ_promoter Activates occ_genes Octopine Catabolism Genes (Transport & Degradation) occ_promoter->occ_genes Transcription tumor_assay_workflow cluster_prep Bacterial Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Data Collection culture Overnight Culture wash Wash & Resuspend culture->wash inoculate Inoculate Wound Sites wash->inoculate plant Prepare Plant Material (e.g., potato discs) plant->inoculate incubate Incubate (3-4 weeks) inoculate->incubate measure Measure Tumor Incidence & Weight incubate->measure

References

A Comparative Analysis of Opine Profiles in Different Tumor Types: A Conceptual Guide for a Novel Research Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of oncometabolism has revealed that cancer cells exhibit profound metabolic reprogramming to sustain their growth and proliferation. While research has largely focused on alterations in common metabolic pathways such as glycolysis and glutaminolysis, the potential role of more exotic metabolites remains largely unexplored. This guide delves into a novel and speculative area of cancer research: the comparative analysis of opine profiles in different tumor types.

Opines are unique amino acid and sugar derivatives historically known to be synthesized by plant crown gall tumors after genetic modification by the bacterium Agrobacterium tumefaciens. This bacterium transfers a segment of its DNA (T-DNA) into the plant genome, which contains genes for phytohormone and opine synthesis. The opines are then catabolized by the bacteria as a source of nutrients.

Recent studies have indicated that Agrobacterium can also transfer its T-DNA to human cells, including cancer cells. While the natural occurrence and clinical significance of this horizontal gene transfer in human tumors are yet to be established, it opens up the intriguing possibility that human cancer cells could be induced to produce opine-like molecules. The presence and profile of such molecules could serve as novel biomarkers or even therapeutic targets.

This guide provides a conceptual framework for investigating "opine-like" metabolic profiles in human tumors. It outlines our current understanding, proposes a hypothetical framework for the biogenesis of these molecules in human cells, and details experimental protocols for their detection and analysis. It is important to note that this is a pioneering field of investigation, and direct comparative data on opine profiles in human tumors is not currently available.

Known Opine Families in Plant Biology

As a foundational reference for researchers venturing into this new area, the following table summarizes the major families of opines identified in plant crown gall tumors. These structures can serve as a starting point for developing analytical standards and search criteria in human tumor metabolomic datasets.

Opine FamilyPrecursorsExample Opines
Octopine Family Arginine + PyruvateOctopine, Octopinic acid, Lysopine, Histopine
Nopaline Family Arginine + α-KetoglutarateNopaline, Nopalinic acid
Mannopine Family Mannose + Glutamine/Glutamic acidMannopine, Mannopinic acid, Agropine, Agropinic acid
Agrocinopine Family Sucrose derivativeAgrocinopines A, B, C, D
Vitopine Family Glutamic acid + PyruvateVitopine
Succinamopine Family Aspartic acid + α-KetoglutarateSuccinamopine, Succinopine

Hypothetical Biogenesis of Opine-Like Molecules in Human Tumors

The synthesis of opine-like molecules in human cancer cells would necessitate the horizontal gene transfer of opine synthase genes from bacteria, such as Agrobacterium, and their subsequent expression. The following diagram illustrates a hypothetical signaling pathway for this process.

Hypothetical_Opine_Synthesis_in_Human_Cancer cluster_bacteria Agrobacterium cluster_human_cell Human Cancer Cell cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events Agrobacterium Agrobacterium T_DNA T-DNA (contains Opine Synthase Gene) Agrobacterium->T_DNA T4SS Cytoplasm Cytoplasm T_DNA->Cytoplasm Transfer CancerCell Cancer Cell Nucleus Nucleus T_DNA_Integration T-DNA Integration into Host Genome Cytoplasm->T_DNA_Integration Nuclear Import Opine_Synthase_mRNA Opine Synthase mRNA T_DNA_Integration->Opine_Synthase_mRNA Transcription Opine_Synthase_Protein Opine Synthase Protein Opine_Synthase_mRNA->Opine_Synthase_Protein Translation Opine_Like_Molecule Opine-Like Molecule Opine_Synthase_Protein->Opine_Like_Molecule Precursor + ATP -> Opine-Like Molecule

Caption: Hypothetical pathway of opine-like molecule synthesis in human cancer cells.

Proposed Experimental Workflow for Opine Profile Analysis

The identification and quantification of novel opine-like molecules in human tumors require a multi-step approach, beginning with sample preparation and culminating in data analysis. The following workflow is proposed for researchers in this field.

Experimental_Workflow Tumor_Sample Tumor Tissue Sample Collection Metabolite_Extraction Metabolite Extraction Tumor_Sample->Metabolite_Extraction Sample_Derivatization Sample Derivatization (Optional) Metabolite_Extraction->Sample_Derivatization LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Derivatization->LC_MS_Analysis Data_Processing Data Processing & Peak Detection LC_MS_Analysis->Data_Processing Metabolite_Identification Putative Metabolite Identification Data_Processing->Metabolite_Identification Pathway_Analysis Metabolic Pathway Analysis Metabolite_Identification->Pathway_Analysis Biomarker_Validation Biomarker Validation Pathway_Analysis->Biomarker_Validation Comparative_Analysis Comparative Analysis Across Tumor Types Biomarker_Validation->Comparative_Analysis

Caption: Proposed workflow for opine profiling in tumor samples.

Detailed Methodologies for Key Experiments

The successful identification of opine-like molecules hinges on rigorous experimental design and execution. Below are detailed protocols for the key steps in the proposed workflow.

Metabolite Extraction from Tumor Tissue

This protocol is designed to extract a broad range of small molecules from solid tumor tissue.

  • Materials:

    • Frozen tumor tissue (~50-100 mg)

    • Pre-chilled 80% methanol

    • Homogenizer (e.g., bead beater)

    • Centrifuge (capable of 14,000 x g at 4°C)

    • Lyophilizer or vacuum concentrator

  • Procedure:

    • Weigh the frozen tumor tissue and place it in a pre-chilled homogenization tube.

    • Add 1 mL of pre-chilled 80% methanol per 50 mg of tissue.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Store the dried metabolite extract at -80°C until analysis.

Untargeted Metabolomic Analysis by LC-MS/MS

This protocol outlines a general approach for untargeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Procedure:

    • Reconstitute the dried metabolite extract in an appropriate solvent (e.g., 50% methanol).

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC system.

    • Separate the metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or HILIC for polar metabolites) and a gradient elution program.

    • Introduce the eluent into the mass spectrometer.

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

    • Perform data-dependent or data-independent acquisition to obtain MS/MS fragmentation data for metabolite identification.

Data Processing and Putative Metabolite Identification

This step involves processing the raw LC-MS/MS data to identify features corresponding to potential opine-like molecules.

  • Software:

    • Open-source software such as XCMS, MZmine, or vendor-specific software.

    • Metabolite databases such as METLIN, HMDB, and KEGG.

  • Procedure:

    • Use the software to perform peak detection, alignment, and deconvolution of the raw data.

    • Generate a list of metabolic features with their corresponding m/z values, retention times, and peak intensities.

    • Search the m/z values of the detected features against metabolite databases to obtain putative identifications.

    • For novel opine-like molecules not present in databases, utilize the high-resolution mass and MS/MS fragmentation data to predict elemental composition and substructures.

    • Compare fragmentation patterns with those of known opine standards if available.

Logical Framework for Comparative Analysis

Once opine-like profiles are generated for individual tumor samples, a comparative analysis across different tumor types can be performed to identify cancer-specific metabolic signatures.

Comparative_Analysis_Logic Tumor_Type_A Opine Profile - Tumor Type A Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Tumor_Type_A->Statistical_Analysis Tumor_Type_B Opine Profile - Tumor Type B Tumor_Type_B->Statistical_Analysis Tumor_Type_C Opine Profile - Tumor Type C Tumor_Type_C->Statistical_Analysis Normal_Tissue Opine Profile - Normal Adjacent Tissue Normal_Tissue->Statistical_Analysis Common_Signatures Common Opine Signatures Statistical_Analysis->Common_Signatures Unique_Signatures Tumor-Specific Opine Signatures Statistical_Analysis->Unique_Signatures Biomarker_Candidates Potential Biomarker Candidates Unique_Signatures->Biomarker_Candidates

Caption: Logical flow for comparative analysis of opine profiles.

Conclusion and Future Directions

The investigation of opine profiles in human tumors represents a paradigm shift in oncometabolism research. While still in its infancy, this field holds the potential to uncover novel biomarkers for cancer diagnosis and prognosis, and to identify new therapeutic targets. The conceptual framework and experimental protocols outlined in this guide provide a roadmap for researchers to explore this exciting and uncharted territory. Future work should focus on validating the presence of opine-like molecules in a wide range of tumor types, elucidating their biosynthetic pathways, and understanding their functional roles in cancer biology. The integration of "opine-omics" with other omics data will be crucial for a comprehensive understanding of their significance in cancer.

Lysopine Dehydrogenase: A Comparative Guide to Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of D-lysopine dehydrogenase with various opine precursors. The data presented is derived from foundational research on the kinetic properties of this enzyme, offering valuable insights for those working in metabolic engineering, enzyme evolution, and the development of novel therapeutics.

Performance Comparison of Lysopine Dehydrogenase with Various Amino Acid Substrates

D-lysopine dehydrogenase, an enzyme found in crown gall tumors induced by Agrobacterium tumefaciens, catalyzes the reductive condensation of pyruvate with an L-amino acid to form an opine. While its name suggests a primary affinity for L-lysine, the enzyme exhibits broad substrate specificity, a phenomenon often referred to as cross-reactivity. The following table summarizes the kinetic parameters of partially purified D(+)-lysopine dehydrogenase from an octopine-type crown gall tumor, highlighting its varied efficiency with different L-amino acid substrates.[1][2]

L-Amino Acid SubstrateKm (mM)Relative Vmax (%)
L-Lysine0.56100
L-ArginineNot specified~130
L-HistidineNot specified~130
L-OrnithineNot specifiedNot specified
L-Methionine1.3Not specified
L-GlutamineNot specifiedNot specified

Data extracted from Otten et al. (1977). The Vmax is presented relative to that of L-lysine. The study indicates that the highest Vmax was observed with L-arginine and L-histidine.[1]

Experimental Protocols

The following methodologies are based on the key experiments conducted to determine the substrate specificity of D(+)-lysopine dehydrogenase.[1]

Enzyme Purification (Partial)
  • Source: Crown gall tumor tissue of an octopine type was used as the source of D(+)-lysopine dehydrogenase.[1]

  • Homogenization: The tissue was homogenized in a suitable buffer to create a crude extract.

  • Chromatography: The crude extract was subjected to purification steps including DEAE-Sephadex and Sephadex G-100 chromatography to partially purify the enzyme.[1]

Enzyme Activity Assay (Reductive Condensation)
  • Reaction Mixture: The standard reaction mixture contained:

    • 0.1 M Sodium Phosphate Buffer (pH 6.8)

    • 12 mM Pyruvate

    • 0.125 mM NADPH

    • Varying concentrations of the L-amino acid substrate (e.g., 4 mM L-lysine, 10 mM L-methionine, 10 mM L-ornithine, 16 mM L-arginine, 32 mM L-histidine, 30 mM L-glutamine).[1]

  • Temperature: The reaction was carried out at 30°C.[1]

  • Detection: The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Kinetic Parameter Determination: Km and Vmax values were determined from Lineweaver-Burk plots of the initial reaction velocities at varying substrate concentrations.

Visualizing this compound Dehydrogenase Activity

The following diagrams illustrate the enzymatic reaction and the logical relationship of substrate preference.

Lysopine_Dehydrogenase_Reaction cluster_substrates Substrates cluster_products Products Pyruvate Pyruvate Enzyme This compound Dehydrogenase Pyruvate->Enzyme L_Amino_Acid L-Amino Acid (e.g., Lysine, Arginine, etc.) L_Amino_Acid->Enzyme NADPH NADPH NADPH->Enzyme Opine Opine (e.g., this compound, Octopine, etc.) NADP NADP+ H2O H₂O Enzyme->Opine Enzyme->NADP Enzyme->H2O

Caption: Enzymatic reaction catalyzed by this compound Dehydrogenase.

Substrate_Preference cluster_high_activity Higher Activity (Vmax) cluster_high_affinity Higher Affinity (Low Km) cluster_other_substrates Other Substrates Lysopine_Dehydrogenase This compound Dehydrogenase Arginine L-Arginine Lysopine_Dehydrogenase->Arginine High Vmax Histidine L-Histidine Lysopine_Dehydrogenase->Histidine High Vmax Lysine L-Lysine Lysopine_Dehydrogenase->Lysine Low Km Ornithine L-Ornithine Lysopine_Dehydrogenase->Ornithine Methionine L-Methionine Lysopine_Dehydrogenase->Methionine Glutamine L-Glutamine Lysopine_Dehydrogenase->Glutamine

Caption: Substrate preference of this compound Dehydrogenase.

References

Safety Operating Guide

Proper Disposal of Lysopine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. While lysopine is not broadly classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE):

When handling this compound for disposal, appropriate PPE should be worn to protect against accidental contact.

PPE ItemSpecification
GlovesNitrile or latex gloves
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat

Step-by-Step Disposal Protocol

The correct disposal method for this compound is contingent on its physical state (solid or aqueous solution) and the specific regulations of your institution. The following steps provide a general workflow for the proper disposal of this compound waste.

  • Consult Institutional Guidelines: The first and most critical step is to consult your institution's EHS department or refer to your laboratory's chemical hygiene plan. These resources will provide specific instructions for waste categorization and disposal procedures that are compliant with local and national regulations.

  • Waste Segregation: It is crucial to ensure that this compound waste is not mixed with hazardous materials. Combining non-hazardous waste with hazardous waste will necessitate treating the entire mixture as hazardous, leading to more complex and costly disposal procedures[1].

  • Containerization:

    • Solid this compound Waste: Place solid this compound waste in a well-sealed, durable container.

    • Aqueous this compound Solutions: Collect aqueous solutions containing this compound in a clearly designated and sealed waste container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines. Some institutions may allow for the sanitary sewer disposal of certain non-hazardous amino acid solutions, but this must be verified[2].

  • Labeling: Clearly label the waste container with the contents ("this compound Waste" or "Non-hazardous Amino Acid Waste"), the date, and the responsible researcher's name. Accurate labeling is essential for proper waste tracking and disposal by your institution's waste management personnel.

  • Storage and Collection: Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory. Follow your institution's procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

LysopineDisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs assess_hazard Assess Waste: Hazardous or Non-Hazardous? consult_ehs->assess_hazard segregate Segregate from Hazardous Waste assess_hazard->segregate Non-Hazardous handle_hazardous Follow Hazardous Waste Protocol assess_hazard->handle_hazardous Hazardous containerize Select & Seal Appropriate Container segregate->containerize label_waste Label Container Clearly containerize->label_waste store Store in Designated Area label_waste->store request_pickup Request Waste Pickup store->request_pickup disposal Disposal by Authorized Personnel request_pickup->disposal end End disposal->end handle_hazardous->disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department to ensure full compliance and safety.

References

Personal protective equipment for handling Lysopine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Lysopine

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for this compound. The following guidance is based on general laboratory safety protocols for handling similar non-hazardous, solid chemical compounds. Researchers should always consult a specific SDS for this compound if one becomes available and perform a thorough risk assessment before handling this substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound powder, it is crucial to use appropriate personal protective equipment to prevent contact and inhalation.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesConforming to EN166 or NIOSH standards.
Skin Protection Laboratory CoatStandard, full-length lab coat.
GlovesNitrile rubber gloves (conforming to EN374).[1]
Respiratory Protection Dust MaskP1 or N95 filter for operations generating dust.[1]
Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure and maintain a safe working environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood or an exhaust ventilation system when handling quantities that may generate significant dust.

2.2. Safe Handling Practices:

  • Avoid the formation of dust.[1]

  • Do not breathe in dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

4.1. Spill Containment:

  • Wear appropriate PPE.

  • For dry spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Place the spilled material into a suitable, labeled container for disposal.

4.2. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not allow the product to enter drains.

Visual Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Lysopine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh this compound in Ventilated Area DonPPE->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill? Decontaminate->Spill DisposeWaste Dispose of Waste in Labeled Container Spill->DisposeWaste No ContainSpill Contain Spill Spill->ContainSpill Yes DoffPPE Doff PPE DisposeWaste->DoffPPE CollectSpill Collect Spilled Material ContainSpill->CollectSpill DisposeSpill Dispose of as Hazardous Waste CollectSpill->DisposeSpill DisposeSpill->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.